molecular formula C13H19NS B13967346 1-Benzyl-4-methylpiperidine-4-thiol

1-Benzyl-4-methylpiperidine-4-thiol

Cat. No.: B13967346
M. Wt: 221.36 g/mol
InChI Key: FLXZCSOHVGWWJY-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylpiperidine-4-thiol is a chemical compound of interest in scientific research and development, particularly as a versatile building block and pharmaceutical intermediate. Compounds with the 1-benzyl-4-methylpiperidine scaffold are known to be used in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules . The presence of both a thiol (-SH) group and a substituted piperidine ring in its structure makes it a valuable substrate for further chemical modifications, including reductive amination—a key method for the controlled synthesis of substituted amines . As a specialized chemical, it is intended for use in laboratory research settings. 1-Benzyl-4-methylpiperidine-4-thiol is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) for specific hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

1-benzyl-4-methylpiperidine-4-thiol

InChI

InChI=1S/C13H19NS/c1-13(15)7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3

InChI Key

FLXZCSOHVGWWJY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)S

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Benzyl-4-methylpiperidine-4-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a tertiary thiol at the 4-position, specifically in the form of 1-Benzyl-4-methylpiperidine-4-thiol, creates a molecule of significant interest for drug discovery and development. This guide provides an in-depth, scientifically-grounded protocol for the synthesis of this target compound. We will explore a robust, multi-step pathway commencing from the commercially available 1-Benzyl-4-piperidone. The synthesis involves a Grignard reaction to construct the C4-quaternary center, followed by a strategic conversion of the resultant tertiary alcohol to the desired thiol via a thioacetate intermediate. This document details the underlying chemical principles, step-by-step experimental procedures, characterization data, and critical safety considerations, designed for researchers and professionals in the field of chemical synthesis and drug development.

Introduction to the Piperidine Scaffold and Thiol Functionality

The piperidine ring is a privileged structure in drug design, present in a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] Its saturated, flexible nature allows for precise three-dimensional orientation of substituents to optimize interactions with biological targets. The target molecule, 1-Benzyl-4-methylpiperidine-4-thiol, combines this valuable scaffold with two key features: a protective N-benzyl group and a C4-quaternary center bearing both a methyl group and a reactive thiol.

Thiols and their derivatives are crucial functional groups in biochemistry and pharmacology. The thiol group can act as a potent nucleophile, a chelating agent for metal ions, and can undergo redox reactions, often playing a key role in the mechanism of action of various drugs and probes. However, the synthesis of tertiary thiols can be challenging due to the steric hindrance around the quaternary carbon and the propensity for side reactions.[3] This guide presents a reliable method to overcome these challenges.

Retrosynthetic Analysis & Strategic Pathway

A logical retrosynthetic analysis of the target molecule suggests a pathway that builds complexity in a stepwise manner from a simple, commercially available precursor. The primary disconnections are at the Carbon-Sulfur and Carbon-Carbon bonds at the C4 position.

Our forward-synthesis strategy is therefore designed as a three-step sequence:

  • C-C Bond Formation: Introduction of the methyl group at the C4 position of 1-Benzyl-4-piperidone via a Grignard reaction. This efficiently creates the tertiary alcohol precursor.

  • Hydroxyl to Thioacetate Conversion: Activation of the sterically hindered tertiary alcohol and subsequent nucleophilic substitution with a thioacetate anion. This two-step, one-pot sequence is often more efficient and higher-yielding than direct thiolation.

  • Deprotection: Hydrolysis of the thioacetate ester to unveil the final tertiary thiol.

This pathway is advantageous as it utilizes common and well-understood reactions, starts from an inexpensive precursor, and circumvents the difficulties of directly introducing a thiol group onto a sterically hindered carbon.[3][4]

Diagram 1: Retrosynthetic Analysis

A high-level overview of the disconnection approach for the target molecule.

G TM 1-Benzyl-4-methyl- piperidine-4-thiol INT2 1-Benzyl-4-methyl- piperidin-4-yl thioacetate TM->INT2  Deprotection (Hydrolysis) INT1 1-Benzyl-4-methyl- piperidin-4-ol INT2->INT1  S-Acylation (Thioacetic Acid) SM 1-Benzyl-4-piperidone INT1->SM  C-C Formation (Grignard Reaction)

Recommended Synthetic Pathway & Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 1-Benzyl-4-methylpiperidine-4-thiol.

Step 1: Synthesis of 1-Benzyl-4-methylpiperidin-4-ol

This step employs a Grignard reaction, a classic and highly effective method for forming carbon-carbon bonds. Methylmagnesium bromide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 1-Benzyl-4-piperidone.

Reaction Scheme: 1-Benzyl-4-piperidone + CH₃MgBr → 1-Benzyl-4-methylpiperidin-4-ol

Protocol:

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 3M solution of methylmagnesium bromide in diethyl ether (132 mL, 396 mmol).[5]

  • Cooling: Cool the solution to -15 °C using a dry ice/acetone bath.

  • Addition of Ketone: Dissolve 1-Benzyl-4-piperidone (30 g, 158 mmol) in anhydrous tetrahydrofuran (THF, 300 mL).[6] Add this solution dropwise to the Grignard reagent via the dropping funnel, maintaining the internal temperature below -10 °C. The dropwise addition is crucial to control the exothermic nature of the reaction.

  • Reaction: Stir the mixture for 2 hours at -15 °C, then allow it to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (200 mL) while cooling the flask in an ice bath.

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining residue with ethyl acetate (2 x 500 mL). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (500 mL), water, and brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a solid.

Parameter Value
Starting Material 1-Benzyl-4-piperidone
Reagent Methylmagnesium Bromide
Solvent THF / Diethyl Ether
Typical Yield 80-90%
Product Form Off-white to pale yellow solid

Table 1: Summary for the Synthesis of 1-Benzyl-4-methylpiperidin-4-ol

Step 2: Synthesis of 1-Benzyl-4-methylpiperidin-4-yl thioacetate

Direct conversion of a tertiary alcohol to a thiol is often low-yielding. A more reliable method involves converting the alcohol to a thioester, which can then be easily hydrolyzed.[7] Here, we use thioacetic acid in the presence of an acid catalyst.[8]

Reaction Scheme: 1-Benzyl-4-methylpiperidin-4-ol + CH₃COSH → 1-Benzyl-4-methylpiperidin-4-yl thioacetate

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-Benzyl-4-methylpiperidin-4-ol (10 g, 48.7 mmol) in thioacetic acid (50 mL). Caution: Thioacetic acid has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath and slowly add tetrafluoroboric acid (HBF₄, ~0.5 mL) as a catalyst.[8]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of ice water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude thioacetate. The product can be purified by column chromatography if necessary.

Step 3: Hydrolysis to 1-Benzyl-4-methylpiperidine-4-thiol

The final step is the deprotection of the thioacetate group to yield the target thiol. This is typically achieved via base-promoted hydrolysis.[9]

Reaction Scheme: 1-Benzyl-4-methylpiperidin-4-yl thioacetate + NaOH → 1-Benzyl-4-methylpiperidine-4-thiol

Protocol:

  • Reaction Setup: Dissolve the crude 1-Benzyl-4-methylpiperidin-4-yl thioacetate (from the previous step) in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Base Addition: Add a 0.5M aqueous solution of sodium hydroxide (40 mL).

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) for 2 hours.[9]

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3 x 75 mL).

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude thiol can be purified by column chromatography on silica gel to afford the final product.

Diagram 2: Overall Synthetic Workflow

A step-by-step visualization of the complete synthesis process.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Thioacetylation cluster_2 Step 3: Hydrolysis s1_start 1-Benzyl-4-piperidone in Anhydrous THF s1_reagent Add to CH3MgBr in Ether at -15°C s1_start->s1_reagent s1_react Stir Overnight, Warm to RT s1_reagent->s1_react s1_quench Quench with sat. NH4Cl s1_react->s1_quench s1_workup Work-up & Concentration s1_quench->s1_workup s2_start 1-Benzyl-4-methyl- piperidin-4-ol s1_workup->s2_start s2_reagent Dissolve in Thioacetic Acid, Add HBF4 at 0°C s2_start->s2_reagent s2_react Stir 12-16h at RT s2_reagent->s2_react s2_workup Neutralize, Extract & Concentrate s2_react->s2_workup s3_start 1-Benzyl-4-methylpiperidin-4-yl thioacetate s2_workup->s3_start s3_reagent Add NaOH(aq) in Ethanol s3_start->s3_reagent s3_react Reflux for 2h s3_reagent->s3_react s3_workup Work-up & Purification s3_react->s3_workup s3_product Final Product: 1-Benzyl-4-methyl- piperidine-4-thiol s3_workup->s3_product

Sources

physicochemical properties of 1-Benzyl-4-methylpiperidine-4-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-methylpiperidine-4-thiol

Introduction

In the landscape of modern drug discovery, piperidine derivatives are a cornerstone, forming the structural core of numerous therapeutic agents due to their favorable pharmacokinetic properties and versatile synthetic handles.[1] This guide focuses on a specific, yet under-characterized member of this family: 1-Benzyl-4-methylpiperidine-4-thiol. This molecule incorporates a tertiary amine, a common feature in CNS-active compounds, a lipophilic benzyl group that can influence receptor binding, and a thiol group, which is a key functional group in various bioactive molecules and can act as a metabolic handle or a covalent binder.[2]

This document is intended for researchers, scientists, and drug development professionals who are either working with this specific molecule or are interested in the general workflow for characterizing novel chemical entities.

Molecular Structure

The foundational step in understanding any chemical entity is to visualize its structure.

Caption: Chemical structure of 1-Benzyl-4-methylpiperidine-4-thiol.

Synthesis Pathway

A logical and efficient synthesis is paramount to obtaining the target compound for characterization. A plausible two-step synthesis starts from the commercially available 1-Benzyl-4-piperidone.

G start 1-Benzyl-4-piperidone step1 Step 1: Grignard Reaction Reagents: Methylmagnesium bromide (CH₃MgBr) Solvent: Anhydrous Tetrahydrofuran (THF) Conditions: -15°C to room temperature start->step1 intermediate 1-Benzyl-4-methylpiperidin-4-ol step1->intermediate step2 Step 2: Thiolation Reagents: Lawesson's Reagent or Mitsunobu reaction with thioacetic acid followed by hydrolysis Solvent: Toluene or THF Conditions: Reflux intermediate->step2 product 1-Benzyl-4-methylpiperidine-4-thiol step2->product

Caption: Proposed synthetic workflow for 1-Benzyl-4-methylpiperidine-4-thiol.

Step-by-Step Synthesis Protocol:

Step 1: Synthesis of 1-Benzyl-4-methylpiperidin-4-ol [3]

  • To a stirred solution of 3M methylmagnesium bromide in ether, cooled to -15°C in a dry ice-acetone bath, add a solution of 1-benzylpiperidin-4-one in anhydrous tetrahydrofuran dropwise.

  • Maintain the temperature at -15°C and stir the mixture for 2 hours.

  • Allow the temperature to rise to room temperature and continue stirring overnight.

  • Quench the reaction with a saturated ammonium chloride solution.

  • Remove the tetrahydrofuran by evaporation.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over sodium sulfate and concentrate under vacuum to yield 1-Benzyl-4-methylpiperidin-4-ol.

Step 2: Synthesis of 1-Benzyl-4-methylpiperidine-4-thiol Rationale for Method Selection: The conversion of a tertiary alcohol to a thiol can be challenging. A common method involves the use of Lawesson's reagent, which is effective for this transformation.[4][5] An alternative is a modified Mitsunobu reaction, though these can be lower yielding for hindered tertiary alcohols.[6][7]

  • Dissolve 1-Benzyl-4-methylpiperidin-4-ol and 0.5 mole equivalent of Lawesson's reagent in toluene.

  • Reflux the solution under an argon atmosphere, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate 1-Benzyl-4-methylpiperidine-4-thiol.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key properties for our target compound and its precursors.

Property1-Benzyl-4-piperidone1-Benzyl-4-methylpiperidine1-Benzyl-4-methylpiperidine-4-thiol (Predicted)
Molecular Formula C₁₂H₁₅NO[8]C₁₃H₁₉N[9]C₁₃H₁₉NS
Molecular Weight 189.25 g/mol [8]189.30 g/mol [9]221.37 g/mol
pKa (Conjugate Acid) ~7.07 (Predicted)[10]~9.0 - 10.0~8.5 - 9.5 (amine), ~10-11 (thiol)
logP 1.2 (Predicted)[8]3.2 (Predicted)[9]~3.0 - 3.5
Aqueous Solubility 12 g/L (20 °C)[11]Poorly solublePoorly soluble

Detailed Analysis of Physicochemical Properties and Experimental Determination

Acid Dissociation Constant (pKa)

Significance: The pKa value dictates the ionization state of a molecule at a given pH. For a compound like 1-Benzyl-4-methylpiperidine-4-thiol with two ionizable centers (the piperidine nitrogen and the thiol group), the pKa values are crucial. The basicity of the piperidine nitrogen (pKa of the conjugate acid is typically in the range of 8-11) will influence its solubility in the acidic environment of the stomach and its ability to interact with acidic residues in target proteins.[1][12] The acidity of the thiol group (pKa typically 10-11) is also important for its reactivity and potential for metal chelation.

Experimental Protocol: Potentiometric Titration

G start Prepare a ~0.01 M solution of the compound in water or a co-solvent (e.g., methanol/water) step1 Calibrate pH meter with standard buffers (pH 4, 7, 10) start->step1 step2 Add a standardized acid (e.g., 0.1 M HCl) to the solution to protonate all basic sites step1->step2 step3 Titrate the solution with a standardized base (e.g., 0.1 M NaOH), adding small, precisely measured aliquots step2->step3 step4 Record the pH after each addition of titrant step3->step4 step5 Plot pH versus the volume of NaOH added step4->step5 step6 Determine the equivalence points and half-equivalence points from the titration curve. The pH at the half-equivalence point is the pKa. step5->step6 G start Prepare a stock solution of the compound in octanol step1 Add a known volume of the octanol stock solution to a known volume of pH 7.4 buffer in a flask start->step1 step2 Shake the flask vigorously for a set period (e.g., 24 hours) to allow for partitioning equilibrium step1->step2 step3 Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers step2->step3 step4 Carefully sample both the octanol and aqueous layers step3->step4 step5 Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV) step4->step5 step6 Calculate logP = log([Compound]octanol / [Compound]aqueous) step5->step6

Caption: Workflow for logP determination by the shake-flask method.

Causality Behind Experimental Choices: The shake-flask method is the gold standard for logP determination. Using a pH 7.4 buffer is crucial as it mimics physiological pH and ensures that the measurement reflects the partitioning of the predominantly neutral species of the thiol, while the amine will be partially protonated. HPLC-UV is a common and reliable method for quantifying the analyte in each phase.

Solubility

Significance: Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract. Poor solubility is a major hurdle in drug development. [13]The presence of the large, nonpolar benzyl group suggests that 1-Benzyl-4-methylpiperidine-4-thiol will have limited aqueous solubility. The formation of a salt, for instance with HCl, would likely be employed to improve its solubility for formulation purposes. [2] Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

G start Add an excess amount of the solid compound to a vial containing a buffer of a specific pH (e.g., pH 7.4) step1 Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to reach equilibrium start->step1 step2 Filter the suspension to remove undissolved solid step1->step2 step3 Analyze the concentration of the dissolved compound in the filtrate by a validated analytical method (e.g., HPLC-UV) step2->step3 step4 The measured concentration is the thermodynamic solubility at that pH and temperature step3->step4

Caption: Workflow for thermodynamic solubility determination.

Causality Behind Experimental Choices: This method determines the equilibrium solubility, which is the most relevant measure for predicting in vivo dissolution. Adding excess solid ensures that a saturated solution is formed. A long incubation time is necessary to ensure that the system has reached thermodynamic equilibrium. Filtration is critical to separate the dissolved compound from any remaining solid particles before analysis.

Expected Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic methylene protons, signals for the piperidine ring protons, a singlet for the methyl group, and a signal for the thiol proton (which may be broad and its chemical shift dependent on concentration and solvent).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the benzylic carbon, the carbons of the piperidine ring (with the carbon bearing the thiol and methyl group being a quaternary carbon), and the methyl carbon.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (221.37 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the piperidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic S-H stretching vibration, typically in the region of 2550-2600 cm⁻¹. C-H stretches for the aromatic and aliphatic portions of the molecule will also be present.

Safety and Handling

While specific toxicity data for 1-Benzyl-4-methylpiperidine-4-thiol is unavailable, it should be handled with the standard precautions for a novel laboratory chemical. Based on its structural components (piperidine and thiol), it should be considered as potentially harmful if swallowed, causing skin irritation, and causing serious eye irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-Benzyl-4-methylpiperidine-4-thiol represents an interesting scaffold for medicinal chemistry, combining features that are often sought after in drug candidates. While direct experimental data on its physicochemical properties are sparse, this guide provides a robust framework for its synthesis and characterization. By following the detailed experimental protocols outlined herein, researchers can empirically determine its pKa, logP, and solubility, thereby enabling a thorough evaluation of its potential as a lead compound in drug discovery programs. The predictive data and methodologies presented serve as a valuable starting point for any investigation into this and related novel piperidine derivatives.

References

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  • Srini Chem. (2025, August 18). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Retrieved from [Link]

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  • Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Conversion of Alcohols, Thiols, Carboxylic Acids, Trimethylsilyl Ethers, and Carboxylates to Thiocyanates with Triphenylphosphine/Diethylazodicarboxylate/NH4SCN. Retrieved from [Link]

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-Benzyl-4-methylpiperidine-4-thiol

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Research Framework for Drug Discovery Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with diverse pharmacological activities.[1][2] Specifically, the 1-benzylpiperidine moiety has been identified as a privileged structure in the development of central nervous system (CNS) active compounds.[3] This guide focuses on a novel derivative, 1-Benzyl-4-methylpiperidine-4-thiol, a compound whose mechanism of action remains uncharacterized. Given the therapeutic potential of this chemical class, elucidating its molecular mechanism is of paramount importance for future drug development. This document presents a comprehensive, in-depth technical guide structured as a hypothetical research program. It is designed for researchers, scientists, and drug development professionals, providing a strategic and logical workflow to systematically investigate and define the mechanism of action of this novel chemical entity. The proposed framework integrates computational modeling, in vitro screening, target validation, and cellular assays to build a robust understanding of the compound's pharmacological profile.

Introduction: The Scientific Imperative

The 1-benzylpiperidine structure is a recurring motif in compounds targeting a range of biological entities, including acetylcholinesterase (AChE), sigma receptors (σR), and monoamine oxidase (MAO).[4][5][6][7] The introduction of a thiol (-SH) group at the 4-position of the piperidine ring introduces a reactive and versatile functional group with the potential for unique molecular interactions.[8][9] Thiols are known to participate in redox reactions, form disulfide bonds with cysteine residues in proteins, and act as ligands for metal ions in metalloenzymes.[8][10]

Currently, a significant knowledge gap exists regarding the specific biological targets and mechanism of action of 1-Benzyl-4-methylpiperidine-4-thiol. This guide, therefore, serves as a strategic roadmap to systematically de-orphanize this compound.

Structural Analysis and Target Hypothesis Generation

A logical first step in elucidating the mechanism of action is to dissect the molecule's structure to form educated hypotheses about its potential biological targets.

  • The 1-Benzylpiperidine Scaffold: This lipophilic group is known to contribute to blood-brain barrier penetration and can engage in hydrophobic and cation-π interactions within receptor binding pockets.[11] Its presence suggests a potential for activity within the CNS.[3]

  • The 4-Methylpiperidine Core: The piperidine ring provides a three-dimensional structure that can be crucial for specific receptor binding. The methyl group can influence stereochemistry and binding affinity.

  • The 4-Thiol Group: This is the most chemically reactive part of the molecule. Its nucleophilic nature suggests several potential mechanisms:

    • Covalent Modification: Formation of a disulfide bond with a cysteine residue in a protein's active or allosteric site.[10]

    • Metalloenzyme Inhibition: The thiol group can chelate metal ions (e.g., Zn²⁺, Fe²⁺) essential for the catalytic activity of certain enzymes.[10]

    • Hydrogen Bonding and Polar Interactions: The thiol group can act as a hydrogen bond donor or acceptor.[12]

    • Antioxidant Activity: Thiols can participate in redox cycling and may have antioxidant properties.[9]

Based on this analysis, a preliminary list of potential target classes can be generated:

Potential Target Class Rationale Key Examples
G-Protein Coupled Receptors (GPCRs) The piperidine scaffold is common in GPCR ligands.Dopamine Receptors, Serotonin Receptors, Opioid Receptors, Muscarinic Acetylcholine Receptors
Enzymes The thiol group suggests potential for covalent or metal-coordinating inhibition.Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs)
Ion Channels Benzylpiperidine derivatives have been shown to modulate ion channel activity.Voltage-gated sodium channels, Potassium channels
Transporters The structure shares similarities with ligands for monoamine transporters.Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET)
Sigma Receptors A well-established target for 1-benzylpiperidine derivatives.[6][13]σ1 and σ2 receptors

A Phased Experimental Approach to Mechanism of Action Elucidation

A structured, multi-phased approach is proposed to systematically investigate the mechanism of action of 1-Benzyl-4-methylpiperidine-4-thiol.

Phase 1: In Silico and Broad Spectrum In Vitro Profiling

The initial phase focuses on computational predictions and broad screening to narrow the field of potential targets.

  • Objective: To generate a prioritized list of potential biological targets using computational methods.

  • Methodology:

    • Utilize ligand-based similarity search tools such as ChemMapper and SwissTargetPrediction.[14] These web servers compare the 2D and 3D structure of the query molecule against databases of known ligands with annotated biological activities.

    • Perform molecular docking studies against the crystal structures of high-priority potential targets identified in the similarity searches.[15] This will provide insights into potential binding modes and affinities.

  • Expected Outcome: A ranked list of potential protein targets based on similarity scores and predicted binding energies.

  • Objective: To experimentally screen the compound against a large panel of receptors and enzymes to identify initial hits.

  • Methodology:

    • Engage a contract research organization (CRO) to perform a broad radioligand binding assay panel (e.g., a panel of 40-60 common GPCRs, ion channels, and transporters).

    • Simultaneously, screen the compound against a panel of key enzymes, particularly those with known cysteine residues in their active sites or those that are metalloenzymes.

  • Expected Outcome: Identification of specific receptors or enzymes with which the compound interacts at a defined concentration (e.g., >50% inhibition at 10 µM).

Phase 2: Target Validation and Mechanistic Deep Dive

This phase focuses on confirming the initial hits from Phase 1 and elucidating the molecular details of the interaction.

A Initial Hit from Phase 1 B Dose-Response Curve Generation (IC50/EC50) A->B Confirm Potency C Orthogonal Binding/Activity Assays B->C Validate with Different Technology D Direct Target Engagement Assays (e.g., SPR, CETSA) C->D Confirm Physical Interaction E Investigation of Reversibility D->E Understand Nature of Binding G Confirmed Target D->G F Site-Directed Mutagenesis E->F Identify Key Residues F->G

Caption: A logical workflow for validating an initial screening hit.

  • Protocol 2.1: Dose-Response and Potency Determination

    • Prepare serial dilutions of 1-Benzyl-4-methylpiperidine-4-thiol.

    • Perform the relevant binding or functional assay for the identified hit.

    • Measure the response at each concentration.

    • Plot the data and fit to a four-parameter logistic equation to determine the IC50 (for inhibition) or EC50 (for activation).

  • Protocol 2.2: Assessing Covalent Modification

    • Objective: To determine if the thiol group forms a disulfide bond with the target protein.

    • Methodology (Mass Spectrometry): a. Incubate the purified target protein with and without the compound. b. Analyze the protein samples using mass spectrometry to detect a mass shift corresponding to the adduction of the compound.[10] c. Perform peptide mapping to identify the specific cysteine residue that has been modified.

    • Methodology (Assay under Reducing Conditions): a. Run the primary activity assay in the presence and absence of a reducing agent like dithiothreitol (DTT). b. A significant loss of potency in the presence of DTT suggests a mechanism involving disulfide bond formation.[10]

Phase 3: Cellular and In Vivo Proof of Concept

The final phase aims to understand the compound's effects in a more physiologically relevant context.

  • Objective: To confirm that the compound engages its target in a cellular environment and to understand the downstream consequences.

  • Methodology:

    • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the change in thermal stability of the target protein upon ligand binding.

    • Pathway Analysis: If the target is part of a known signaling pathway, use techniques like Western blotting or reporter gene assays to measure the modulation of downstream markers.[16]

A Confirmed Target B Select Relevant Cell Line A->B C Cellular Target Engagement (CETSA) B->C D Measure Downstream Signaling C->D Confirm Target Modulation E Phenotypic Assay (e.g., Proliferation, Apoptosis) D->E Link to Cellular Effect F Cellular Mechanism Confirmed E->F

Caption: A streamlined workflow for confirming the cellular mechanism of action.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and systematic research program for elucidating the mechanism of action of the novel compound, 1-Benzyl-4-methylpiperidine-4-thiol. By leveraging a phased approach that begins with broad, hypothesis-generating studies and progresses to focused, mechanism-defining experiments, researchers can efficiently and robustly characterize the pharmacological profile of this promising molecule. The successful execution of this plan will not only de-orphanize this specific compound but also provide valuable structure-activity relationship insights that will guide the future design of novel therapeutics based on the benzylpiperidine scaffold. The principles of Design of Experiments (DoE) can be applied throughout this process to optimize experimental conditions and maximize the information gained from each study.[17][18]

References

  • Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887. Available at: [Link]

  • Srini Chem. (2025). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Srini Chem Blog. Available at: [Link]

  • Yamanishi, Y., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 34(10), 2919-2927. Available at: [Link]

  • Behl, T., et al. (2021). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. Critical Reviews in Food Science and Nutrition, 61(16), 2733-2751. Available at: [Link]

  • SPT Labtech. (n.d.). Design of Experiments (DoE). SPT Labtech. Available at: [Link]

  • Infinix Bio. (2026). Understanding Mechanism of Action Studies: A Vital Tool in Drug Development. Infinix Bio Blog. Available at: [Link]

  • Berardi, F., et al. (2004). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 47(11), 2308-2317. Available at: [Link]

  • Jabeen, I., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37863-37885. Available at: [Link]

  • Kovalenko, S. M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6598. Available at: [Link]

  • López-Pérez, B., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(15), 1234. Available at: [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). Available at: [Link]

  • Mabion. (n.d.). Enhancing Biotech Research Through Design of Experiments. Mabion. Available at: [Link]

  • ChemRxiv. (2023). The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates. ChemRxiv. Available at: [Link]

  • Hryhoriv, O. I., et al. (2021). Synthesis and docking studies of new 1-benzyl-4-(4-(R)-5. Journal of Organic and Pharmaceutical Chemistry, 19(3), 75. Available at: [Link]

  • Wikipedia. (n.d.). Thiol. Wikipedia. Available at: [Link]

  • BioPharma Services Inc. (2024). How Proof of Mechanism Studies Can Advance Clinical Drug Development. BioPharma Services Inc.. Available at: [Link]

  • Wermuth, C. G. (2008). The Role of Functional Groups in Drug–Receptor Interactions. The Practice of Medicinal Chemistry (Third Edition), 359-385. Available at: [Link]

  • ResearchGate. (2014). What is your opinion on thiol groups in drug molecules?. ResearchGate. Available at: [Link]

  • Taylor & Francis. (n.d.). Thiol group – Knowledge and References. Taylor & Francis. Available at: [Link]

  • ResearchGate. (2023). Pharmacological properties of natural piperidine derivatives. ResearchGate. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Novel Drug Design. IJARSCT, 3(1). Available at: [Link]

  • Al-Burahi, M. A., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Journal of Molecular Structure, 1231, 129953. Available at: [Link]

  • Giner, R. M., et al. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(16), 4999. Available at: [Link]

  • Al-Kury, L. T., et al. (2024). Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis. International Journal of Molecular Sciences, 25(2), 868. Available at: [Link]

  • Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916. Available at: [Link]

Sources

Theoretical Profiling of 1-Benzyl-4-methylpiperidine-4-thiol: A Computational Framework

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive theoretical framework for characterizing 1-Benzyl-4-methylpiperidine-4-thiol , a 4,4-disubstituted piperidine scaffold with significant potential in neuropharmacology (e.g., as a Sigma-1 receptor ligand or Acetylcholinesterase inhibitor).

Executive Summary

1-Benzyl-4-methylpiperidine-4-thiol represents a specific class of gem-disubstituted nitrogen heterocycles. Its structural core—a piperidine ring locked by a benzyl group and functionalized with a geminal methyl/thiol pair—presents unique stereoelectronic challenges. This guide details the ab initio and molecular modeling protocols required to characterize its conformational dynamics, reactivity, and pharmacological potential.

Part 1: Quantum Mechanical (QM) Characterization

Objective: To establish the ground-state geometry, electronic properties, and vibrational signature of the molecule using Density Functional Theory (DFT).

Geometry Optimization & Electronic Structure

The presence of the "gem-methyl/thiol" motif at the C4 position creates a steric conflict that dictates the molecule's 3D shape.

  • Methodology:

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP/6-311++G(d,p). The diffuse functions (++ ) are critical for accurately modeling the sulfur lone pairs and the anionic nature of the deprotonated thiol (thiolate).

    • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

      • Solvents: Water (physiological simulation) and Chloroform (mimicking the lipophilic membrane interior).

  • Key Output Parameters:

    • HOMO-LUMO Gap: A measure of chemical hardness. A smaller gap suggests high reactivity (soft nucleophile), typical for thiols.

    • Molecular Electrostatic Potential (MEP): Maps electron-rich regions (S-atom, N-atom) vs. electron-poor regions (Benzyl protons). This predicts binding orientation in receptor pockets.

Vibrational Frequency Analysis

To validate the theoretical structure against experimental IR/Raman data, specific vibrational modes must be isolated.

Functional GroupTheoretical Mode (Scaled)Diagnostic Importance
S-H Stretch ~2550–2600 cm⁻¹Weak, sharp band. Absence indicates disulfide formation (oxidation).
C-N Stretch ~1100–1200 cm⁻¹Confirms integrity of the piperidine ring.
Aromatic C-H >3000 cm⁻¹Characteristic of the benzyl moiety.

Part 2: Conformational Dynamics (The "Chair Flip")

Objective: To determine the energetic preference of the Methyl vs. Thiol group for the equatorial position.

The Geminal Conflict

In 4,4-disubstituted piperidines, the substituent with the larger "A-value" (steric bulk) typically claims the equatorial position to minimize 1,3-diaxial interactions.

  • A-Value (Methyl): ~1.70 kcal/mol

  • A-Value (Thiol/SH): ~1.2 kcal/mol

Hypothesis: The Methyl group will prefer the Equatorial position , forcing the Thiol into the Axial orientation. However, an attractive intramolecular interaction between the axial thiol proton and the piperidine nitrogen lone pair (S-H···N) could stabilize the reverse conformer.

Potential Energy Surface (PES) Scan
  • Protocol: Perform a relaxed PES scan rotating the Benzyl-N-C bond and the Piperidine Ring inversion coordinate.

  • Outcome: Identification of the Global Minimum (likely N-benzyl equatorial, C4-methyl equatorial, C4-thiol axial).

Part 3: Molecular Docking & Target Identification

Objective: To predict biological targets. The "1-benzylpiperidine" pharmacophore is a classic scaffold for Acetylcholinesterase (AChE) inhibitors (Alzheimer's treatment) and Sigma-1 Receptors .

Docking Protocol (AutoDock Vina / Glide)
  • Ligand Preparation:

    • Set protonation states at pH 7.4. The tertiary amine (N1) will be protonated (cationic), while the thiol (-SH) remains neutral (pKa ~10).

    • Generate 3D conformers using the Global Minimum from Part 2.

  • Receptor Preparation:

    • Target: Human Acetylcholinesterase (PDB ID: 4EY7 or 1EVE ).

    • Grid Box: Centered on the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

  • Interaction Analysis:

    • Cation-π Interaction: Between the protonated Piperidine Nitrogen and Trp86 (CAS).

    • π-π Stacking: Between the Benzyl ring and Trp286 (PAS).

    • Thiol Interaction: The C4-Thiol may form a hydrogen bond with Tyr337 or coordinate with active site waters.

Visualization of the Docking Workflow

Theoretical_Workflow Ligand 1-Benzyl-4-methyl piperidine-4-thiol DFT DFT Optimization (B3LYP/6-311++G**) Ligand->DFT Geometry Input Conformers Conformational Analysis (Axial vs Equatorial) DFT->Conformers Global Minima Docking Molecular Docking (AutoDock Vina) Conformers->Docking 3D Structure ADMET ADMET Prediction (BBB Permeability) Docking->ADMET Top Hits Target Target: AChE (PDB: 4EY7) Target->Docking Receptor Grid

Caption: Workflow for the theoretical characterization of the ligand, moving from QM optimization to target docking.

Part 4: ADMET & Drug-Likeness

Objective: To assess if the molecule can reach the Central Nervous System (CNS).

Lipinski’s Rule of Five (In Silico)
  • MW: ~221 Da (< 500 Da) → Pass

  • LogP: Predicted ~2.8–3.2 (Ideal for CNS penetration).

  • H-Bond Donors: 1 (Thiol).

  • H-Bond Acceptors: 1 (Amine).

Blood-Brain Barrier (BBB) Prediction

Using QSAR models (e.g., SwissADME), the 1-benzylpiperidine scaffold typically shows High BBB Permeability . The thiol group is lipophilic enough to maintain this, unlike a hydroxyl group which might lower permeability.

Metabolic Liability
  • S-Oxidation: The thiol is susceptible to rapid metabolic oxidation to sulfonic acid or disulfide dimerization.

  • N-Dealkylation: CYP450 enzymes may cleave the benzyl group.

  • Theoretical Fix: Calculate Bond Dissociation Energies (BDE) for the S-H bond to predict antioxidant capacity vs. metabolic instability.

Part 5: Signaling Pathway (Hypothetical Mechanism)

If this molecule acts as an AChE inhibitor, it enhances cholinergic signaling.

AChE_Pathway Drug 1-Benzyl-4-methyl piperidine-4-thiol AChE Acetylcholinesterase (Enzyme) Drug->AChE Inhibits ACh Acetylcholine (Neurotransmitter) AChE->ACh Degrades Receptor Post-Synaptic Ach Receptor ACh->Receptor Binds Signal Cognitive Enhancement (Signal Transduction) Receptor->Signal Activates

Caption: Mechanism of Action. The ligand inhibits AChE, preventing Acetylcholine degradation and enhancing signaling.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Sugimoto, H., et al. (2000). Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors. Current Medicinal Chemistry, 7(3), 303-339. (Grounding for benzylpiperidine pharmacophore). Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Source for A-values of Methyl vs Thiol). Link

Methodological & Application

Application Note: Experimental Protocols for 1-Benzyl-4-methylpiperidine-4-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

1-Benzyl-4-methylpiperidine-4-thiol represents a specialized class of sterically hindered tertiary thiols . Unlike common primary thiols (e.g., ethanethiol) or aromatic thiols (e.g., thiophenol), the sulfhydryl group in this molecule is attached to a quaternary carbon center at the 4-position of the piperidine ring.

This structural feature confers unique reactivity profiles:

  • Reduced Nucleophilicity: The steric bulk of the adjacent methyl group and the piperidine ring hinders the approach of electrophiles, requiring more vigorous reaction conditions for S-alkylation.

  • Oxidative Stability: While still susceptible to oxidation, the formation of disulfides is sterically congested, often requiring specific oxidants compared to the rapid air-oxidation of primary thiols.

  • Medicinal Utility: The 4,4-disubstituted piperidine scaffold is a "privileged structure" in medicinal chemistry, found in numerous GPCR ligands (e.g., opioids, sigma receptors) and ion channel blockers. The thiol moiety serves as a critical bioisostere for hydroxyl groups or as a handle for thioether-based linkers.

Chemical Profile
PropertySpecification
IUPAC Name 1-Benzyl-4-methylpiperidine-4-thiol
Functional Class Tertiary Aminothiol
Key Reactivity Nucleophilic Substitution (S-Alkylation), Acylation, Oxidation
pKa (Thiol) ~10.5–11.0 (Estimated; higher than primary thiols due to steric/electronic effects)
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in water (free base)

Handling & Safety Protocols

Critical Safety Warning: Like all low-molecular-weight thiols, this compound possesses a potent, disagreeable odor and is a potential skin sensitizer.

  • Engineering Controls: All manipulations must be performed inside a functioning fume hood.

  • Decontamination: All glassware and surfaces must be treated with a Bleach (Hypochlorite) Solution immediately after use to oxidize residual thiol to the odorless sulfonate.

    • Recipe: 10% Household Bleach + 1% NaOH in water.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C to prevent slow oxidative dimerization to the disulfide.

Core Experimental Protocols

Protocol A: S-Alkylation (Thioether Synthesis)

Objective: Synthesis of thioether derivatives for SAR (Structure-Activity Relationship) studies. Challenge: The tertiary thiol is a poor nucleophile due to steric hindrance. Standard conditions (e.g.,


/Acetone) often fail. We utilize a stronger base and polar aprotic solvent to drive the reaction.
Reagents
  • Substrate: 1-Benzyl-4-methylpiperidine-4-thiol (1.0 equiv)

  • Electrophile: Alkyl Halide (R-Br or R-I) (1.2 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

  • Quench: Saturated

    
     solution
    
Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 equiv) in anhydrous DMF (0.2 M concentration relative to thiol). Cool to 0°C.

  • Deprotonation: Add 1-Benzyl-4-methylpiperidine-4-thiol dropwise (dissolved in minimal DMF).

    • Observation: Evolution of

      
       gas. Stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 30 mins. The solution typically turns yellow, indicating thiolate formation.
      
  • Alkylation: Cool back to 0°C (optional, depending on electrophile reactivity). Add the Alkyl Halide (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 60–80°C .

    • Rationale: Unlike primary thiols, the tertiary thiolate requires thermal energy to overcome the steric barrier of the quaternary center [1].

    • Monitoring: Monitor by LC-MS or TLC. Reaction time is typically 4–12 hours.

  • Workup: Cool to RT. Carefully quench with sat.

    
    . Extract with EtOAc (3x). Wash organic layer with water (2x) and brine (1x) to remove DMF. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH for polar derivatives).

Protocol B: Thioester Formation (Acylation)

Objective: Synthesis of thioesters as prodrugs or activated intermediates. Challenge: S-acylation is reversible and competes with N-acylation if the piperidine nitrogen is deprotected (here it is benzylated, so S-selectivity is high).

Reagents
  • Substrate: 1-Benzyl-4-methylpiperidine-4-thiol (1.0 equiv)

  • Acylating Agent: Acid Chloride (R-COCl) (1.2 equiv)

  • Base: Pyridine (2.0 equiv) or

    
     + DMAP (cat.)
    
  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology
  • Setup: Dissolve the thiol and pyridine in anhydrous DCM (0.1 M) under Argon.

  • Addition: Add DMAP (10 mol%) followed by the Acid Chloride dropwise at 0°C.

  • Reaction: Stir at RT for 2–6 hours.

    • Note: Tertiary thiols react slower than alcohols. DMAP is essential as a nucleophilic catalyst to transfer the acyl group to the hindered sulfur [2].

  • Workup: Wash with 1N HCl (to remove pyridine), then sat.

    
    . Dry and concentrate.
    
Protocol C: Oxidative Disulfide Formation

Objective: Creating homodimers or heterodimers for biological assays.

Reagents
  • Oxidant: Iodine (

    
    ) or Hydrogen Peroxide (
    
    
    
    )
  • Solvent: Methanol or Ethanol

Step-by-Step Methodology
  • Dissolution: Dissolve thiol in MeOH.

  • Oxidation: Add

    
     solution (in MeOH) dropwise until a faint yellow color persists.
    
    • Mechanism:[1] Iodine oxidizes the thiol to the sulfenyl iodide (R-S-I), which is then attacked by a second thiol molecule to form the disulfide (R-S-S-R).

  • Quench: Add dilute Sodium Thiosulfate (

    
    ) to remove excess iodine.
    
  • Isolation: Evaporate solvent and partition between water/DCM.

Reaction Logic & Pathway Visualization

The following diagram illustrates the synthetic flow, highlighting the critical decision points based on the steric constraints of the tertiary carbon.

G cluster_0 Critical Control Point: Steric Hindrance Start 1-Benzyl-4-methyl piperidine-4-thiol Thiolate Tertiary Thiolate (Nucleophilic Species) Start->Thiolate NaH, DMF Deprotonation Thioester Thioester Product (S-Acylation) Start->Thioester R-COCl, DMAP DCM, RT Disulfide Disulfide Dimer (Oxidation) Start->Disulfide I2, MeOH Oxidative Coupling Thioether Thioether Product (S-Alkylation) Thiolate->Thioether R-X, 60-80°C SN2 (Slow)

Figure 1: Reaction landscape for 1-Benzyl-4-methylpiperidine-4-thiol. Note the requirement for heat in the alkylation step due to the quaternary center.

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Low Yield (Alkylation) Steric hindrance prevents

attack.[2]
Switch to a smaller electrophile (MeI vs iPr-Br). Increase temp to 90°C. Add 15-Crown-5 to chelate

and naked the thiolate anion.
Starting Material Recovery Incomplete deprotonation.Ensure NaH is fresh. Use Potassium tert-butoxide (

)
as a soluble, stronger base.
Disulfide Contamination Unwanted oxidation during reaction.Degas all solvents with Argon bubbling for 15 mins. Add TCEP or DTT to reduce disulfides back to free thiol before starting alkylation.
Elimination Products Base (NaH) acts as a base rather than nucleophile.The tertiary thiolate is bulky and basic. If the alkyl halide has beta-hydrogens, elimination (alkene formation) is a risk. Use primary alkyl halides or methylating agents.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link (Mechanistic basis for DMAP catalysis in acylation).

  • Vertex AI Search Results. (2023). Synthesis of 1-benzyl-4-hydroxy-3-methylpiperidine. PrepChem. Link (Source for precursor synthesis logic).

  • Frolov, N. A., & Vereshchagin, A. N. (2023).[3] Pharmacological Applications of Piperidine Derivatives. International Journal of Molecular Sciences, 24(3), 2937.[3] Link (Context for medicinal chemistry applications).

  • Tyson, R. G., et al. (1970). 4-Mercaptopiperidines. Journal of Medicinal Chemistry. (Foundational chemistry for 4-substituted piperidine thiols).

Sources

Application Note: Chemoselective N-Benzylation of 4-Methylpiperidine-4-Thiol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to address the specific chemoselectivity challenges inherent in functionalizing 4-methylpiperidine-4-thiol . The presence of both a secondary amine and a tertiary thiol requires a protocol that strictly differentiates between these two nucleophilic sites.

Executive Summary & Strategic Analysis

The benzylation of 4-methylpiperidine-4-thiol (1) presents a classic chemoselectivity dilemma. The molecule contains two competing nucleophiles:

  • Secondary Amine (N-H): Moderate nucleophilicity, hard/borderline character.

  • Tertiary Thiol (S-H): High nucleophilicity (especially as thiolate), soft character.

The Challenge: Under standard SN2 conditions (e.g., Benzyl Bromide + Base), the sulfur atom is kinetically favored to react, leading to S-benzylation or a mixture of N,S-dibenzylated products. The tertiary nature of the thiol provides some steric protection, but not enough to guarantee N-selectivity with highly reactive electrophiles.

The Solution: This guide presents two validated protocols.

  • Protocol A (The Gold Standard): Reductive Amination . This method exploits the reversible nature of thiol-aldehyde interactions vs. the stable formation of iminium ions, ensuring >95% N-selectivity without protecting groups.

  • Protocol B (The Alternative): Transient Oxidative Protection . For cases where alkyl halides must be used, this route utilizes the formation of a disulfide dimer to block the sulfur reactivity.

Reaction Pathway & Logic Flow

The following Graphviz diagram illustrates the decision logic and mechanistic pathways for both protocols.

NBenzylationPathways Start Substrate: 4-Methylpiperidine-4-thiol Decision Select Reagent Type Start->Decision PathA Route A: Reductive Amination (Recommended) Decision->PathA Benzaldehyde PathB Route B: Alkyl Halide (BnBr) Decision->PathB Benzyl Bromide InterA Intermediate: Iminium Ion (Thiol unreactive) PathA->InterA AcOH, STAB ProdA Product: N-Benzyl-4-methylpiperidine-4-thiol InterA->ProdA Reduction StepB1 Step 1: Oxidation (I2 / Air) PathB->StepB1 InterB1 Intermediate: Disulfide Dimer StepB1->InterB1 StepB2 Step 2: N-Alkylation (BnBr, K2CO3) InterB1->StepB2 InterB2 Intermediate: N,N'-Dibenzyl Disulfide StepB2->InterB2 StepB3 Step 3: Reduction (Zn/HCl or DTT) InterB2->StepB3 StepB3->ProdA

Figure 1: Mechanistic workflow comparing Reductive Amination (Green) vs. Transient Protection (Red).

Protocol A: Reductive Amination (Recommended)

This method is preferred for its operational simplicity and high chemoselectivity. Thiols may form hemi-thioacetals with aldehydes, but this process is reversible. The formation of the iminium ion drives the equilibrium toward N-alkylation.

Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
4-Methylpiperidine-4-thiol 1.0Substrate
Benzaldehyde 1.1 - 1.2Electrophile
Sodium Triacetoxyborohydride (STAB) 1.5Reducing Agent (Mild)
Acetic Acid (AcOH) 1-2 dropsCatalyst (pH adjustment)
Dichloromethane (DCM) or THF Solvent0.1 M - 0.2 M conc.
Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask under N2 atmosphere, dissolve 4-methylpiperidine-4-thiol (1.0 equiv) in anhydrous DCM (0.1 M).

  • Imine Formation: Add Benzaldehyde (1.1 equiv).

    • Note: If the starting material is a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free amine.

    • Add catalytic Acetic Acid (1-2 drops) to adjust pH to ~5-6, facilitating imine formation.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.

    • Why STAB? STAB is less reactive than NaBH4 and will not reduce the aldehyde as quickly as it reduces the iminium ion, preventing side reactions.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC or LC-MS.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3.[1]

    • Extract with DCM (3x).[3]

    • Wash combined organics with Brine.[3]

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: The crude product is often pure enough. If necessary, purify via flash column chromatography (SiO2, DCM/MeOH gradient).

    • Caution: Thiols can oxidize on silica. Use a short column or flush with N2.

Protocol B: Transient Disulfide Protection (Alternative)

Use this protocol if Benzyl Bromide (or a substituted benzyl halide) is the required reagent and reductive amination is not feasible (e.g., if the benzyl group has sensitive substituents incompatible with reducing agents).

Concept

Direct alkylation with Benzyl Bromide will attack the Sulfur. To prevent this, we oxidize the thiol to a disulfide (dimer), which is unreactive toward alkyl halides. After N-alkylation, we reduce the disulfide back to the thiol.

Step-by-Step Methodology
Phase 1: Oxidative Dimerization
  • Dissolution: Dissolve 4-methylpiperidine-4-thiol in Methanol.

  • Oxidation: Add Iodine (I2) solution (0.5 equiv) dropwise until a faint yellow color persists, OR simply stir in an open flask with catalytic CuCl2 under air for 24 hours.

  • Isolation: Evaporate solvent. The residue is the Disulfide Dihydrochloride (if acid was present) or free base disulfide.

Phase 2: N-Benzylation
  • Reaction: Suspend the Disulfide intermediate in Acetonitrile (ACN) or DMF.

  • Base: Add K2CO3 (3.0 equiv).

  • Alkylation: Add Benzyl Bromide (2.2 equiv; 1.1 per nitrogen).

  • Conditions: Heat to 60°C for 4–6 hours.

  • Workup: Filter off solids, concentrate, and partition between Water/EtOAc. Isolate the N,N'-Dibenzyl Disulfide .

Phase 3: Reductive Cleavage
  • Reduction: Dissolve the N,N'-Dibenzyl Disulfide in Ethanol/Water (4:1).

  • Reagent: Add Zinc Powder (5.0 equiv) and concentrated HCl (dropwise) or use Dithiothreitol (DTT) (1.2 equiv) in buffer.

    • Preferred: Zinc/Acetic Acid is often sufficient and cheaper.

  • Completion: Stir at RT for 2 hours.

  • Final Isolation: Filter zinc. Adjust pH to >9 with NaOH. Extract with DCM.[3] The organic layer contains the target N-benzyl-4-methylpiperidine-4-thiol .

Critical Parameters & Troubleshooting

ParameterObservationCorrective Action
Chemoselectivity Product contains S-benzyl impurities (Route B).Ensure oxidation to disulfide was 100% complete before adding Benzyl Bromide.
Yield Low yield in Reductive Amination.Ensure the reaction is dry.[1] Water inhibits imine formation. Increase STAB to 2.0 equiv.
Odor Control Strong sulfur smell.All glassware contacting the thiol should be bleached (hypochlorite solution) immediately after use to oxidize residuals.
Stability Product oxidizes to disulfide on storage.Store the final thiol as a Hydrochloride salt (add HCl in ether) or under Argon at -20°C.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Pascual, A. (2015). "Selective N-Alkylation of Amino-Thiols." Synthetic Communications, 45(10), 1180-1188. (General methodology for amino-thiol handling).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[5] (Reference for Hard/Soft Acid Base theory regarding N vs S alkylation).

  • Stout, D. M., et al. (1984). "Synthesis of 4-substituted 4-piperidines." Journal of Medicinal Chemistry, 27(10), 1347-1350. (Synthesis of sterically hindered piperidine thiols).

Sources

Application Notes and Protocols for In Vitro Evaluation of 1-Benzyl-4-methylpiperidine-4-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active molecules.[1] Its derivatives have shown a wide array of pharmacological activities, targeting the central nervous system, microbial pathogens, and various enzymatic pathways.[1] 1-Benzyl-4-methylpiperidine-4-thiol is a novel compound featuring the characteristic N-benzylpiperidine moiety, which is often associated with neuroactive properties, combined with a unique 4-methyl-4-thiol substitution. The benzyl group can enhance lipophilicity and facilitate binding to receptors and enzymes, while the thiol group may engage in specific interactions with protein targets, such as covalent bonding or metal chelation.[2]

Given the pharmacological promiscuity of the benzylpiperidine core, a comprehensive in vitro profiling of 1-Benzyl-4-methylpiperidine-4-thiol is essential to elucidate its biological activities and potential therapeutic applications. This document provides a suite of detailed application notes and protocols for the initial in vitro characterization of this compound, targeting key areas suggested by the activities of structurally related molecules, including neurotransmitter systems, enzyme inhibition, and antimicrobial effects.

I. Neurotransmitter System Interactions

The benzylpiperidine motif is prevalent in compounds targeting CNS receptors and transporters.[3][4][5] Therefore, a primary avenue of investigation for 1-Benzyl-4-methylpiperidine-4-thiol should be its interaction with key components of neurotransmitter systems.

A. Serotonin Transporter (SERT) Binding Assay

Rationale: Derivatives of 1-benzylpiperidine have been identified as inhibitors of the serotonin transporter (SERT), making this a prime target for initial screening.[3][6] Inhibition of SERT is a key mechanism for the treatment of depression and anxiety disorders.

Principle: This is a competitive radioligand binding assay. The assay measures the ability of the test compound (1-Benzyl-4-methylpiperidine-4-thiol) to displace a known high-affinity radiolabeled ligand from the serotonin transporter.

Protocol:

  • Membrane Preparation:

    • Utilize commercially available cell membranes prepared from cells stably expressing the human serotonin transporter (hSERT).

    • Thaw the membranes on ice immediately before use.

    • Dilute the membranes in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to a final concentration of 5-10 µg of protein per well.

  • Assay Setup:

    • Prepare a serial dilution of 1-Benzyl-4-methylpiperidine-4-thiol in the assay buffer. The final concentrations should typically range from 1 pM to 100 µM.

    • In a 96-well plate, add:

      • 25 µL of assay buffer (for total binding) or 25 µL of a high concentration of a known non-radioactive SERT ligand (e.g., 10 µM paroxetine) for non-specific binding.

      • 25 µL of the test compound dilution or vehicle control.

      • 25 µL of the radioligand, such as [³H]-Paroxetine (final concentration ~0.2 nM).

      • 25 µL of the diluted membrane preparation.

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Harvesting and Detection:

    • Harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Dry the filter mat and place it in a scintillation vial with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
1-Benzyl-4-methylpiperidine-4-thiolTBDTBD
Paroxetine (Positive Control)~0.1-1~0.1-1

Experimental Workflow for SERT Binding Assay:

SERT_Binding_Assay start Start prep_reagents Prepare Reagents: - Test Compound Dilutions - [³H]-Paroxetine - hSERT Membranes start->prep_reagents assay_plate Assay Plate Setup: - Add Reagents to 96-well Plate prep_reagents->assay_plate incubation Incubate (60 min, RT) assay_plate->incubation harvesting Harvest onto Filter Mat incubation->harvesting washing Wash Filters harvesting->washing scintillation Add Scintillation Cocktail & Count washing->scintillation data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki scintillation->data_analysis end End data_analysis->end

Caption: Workflow for the SERT radioligand binding assay.

II. Enzyme Inhibition Assays

The chemical structure of 1-Benzyl-4-methylpiperidine-4-thiol suggests potential interactions with various enzymes. The benzylpiperidine core is found in many enzyme inhibitors, and the thiol group is reactive and can interact with enzyme active sites.

A. Acetylcholinesterase (AChE) Inhibition Assay

Rationale: Many N-benzylpiperidine derivatives have been developed as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[4][5][7] Therefore, evaluating the AChE inhibitory potential of 1-Benzyl-4-methylpiperidine-4-thiol is a logical step.

Principle: This assay is based on the Ellman's method. AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this reaction.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 1-Benzyl-4-methylpiperidine-4-thiol in DMSO and then dilute it to various concentrations in assay buffer (e.g., 100 mM phosphate buffer, pH 8.0).

    • Prepare solutions of AChE (from electric eel), DTNB, and ATCh in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add:

      • 140 µL of assay buffer.

      • 20 µL of the test compound dilution or vehicle control.

      • 20 µL of DTNB solution (final concentration ~0.3 mM).

      • 10 µL of AChE solution (final concentration ~0.02 U/mL).

    • Pre-incubate the mixture for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of ATCh solution (final concentration ~0.5 mM).

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

CompoundAChE IC50 (µM)
1-Benzyl-4-methylpiperidine-4-thiolTBD
Donepezil (Positive Control)~0.01-0.1

Experimental Workflow for AChE Inhibition Assay:

AChE_Inhibition_Assay start Start plate_setup Plate Setup: - Add Buffer, Test Compound, DTNB, AChE start->plate_setup pre_incubation Pre-incubate (15 min, 37°C) plate_setup->pre_incubation reaction_start Initiate Reaction (Add ATCh) pre_incubation->reaction_start kinetic_read Kinetic Read (Absorbance at 412 nm for 10 min) reaction_start->kinetic_read data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition and IC50 kinetic_read->data_analysis end End data_analysis->end

Caption: Workflow for the AChE inhibition assay using Ellman's method.

B. Monoamine Oxidase (MAO) Inhibition Assay

Rationale: 4-Benzylpiperidine is known to be a weak monoamine oxidase (MAO) inhibitor.[8] MAO enzymes are important in the metabolism of neurotransmitters, and their inhibition can be a therapeutic strategy for depression and neurodegenerative diseases.

Principle: This is a fluorescence-based assay. MAO-A or MAO-B enzymes catalyze the oxidative deamination of a substrate, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a fluorogenic probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP). The fluorescent product, resorufin, is measured.

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of 1-Benzyl-4-methylpiperidine-4-thiol and known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) in DMSO. Serially dilute in assay buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Prepare solutions of recombinant human MAO-A or MAO-B, HRP, and the MAO substrate (e.g., p-tyramine).

  • Assay Procedure:

    • In a black 96-well plate, add:

      • 50 µL of assay buffer.

      • 10 µL of the test compound dilution or vehicle control.

      • 20 µL of MAO-A or MAO-B enzyme solution.

    • Pre-incubate for 15 minutes at 37°C.

    • Add 20 µL of a mixture containing the Amplex Red reagent and HRP.

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value.

Data Presentation:

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
1-Benzyl-4-methylpiperidine-4-thiolTBDTBD
Clorgyline (MAO-A Control)~0.001-0.01>10
Selegiline (MAO-B Control)>1~0.01-0.1

III. Antimicrobial Activity Screening

Piperidine derivatives have been reported to possess antibacterial and antifungal properties.[9][10] Therefore, it is worthwhile to screen 1-Benzyl-4-methylpiperidine-4-thiol for such activities.

A. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Rationale: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the test microorganism. After incubation, the growth is assessed visually or by measuring the optical density.

Protocol:

  • Microorganism Preparation:

    • Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae) and fungi (e.g., Candida albicans).

    • Grow the microorganisms in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase.

    • Adjust the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Setup:

    • Prepare a 2-fold serial dilution of 1-Benzyl-4-methylpiperidine-4-thiol in the appropriate broth medium in a 96-well plate.

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (microbes in broth without the compound) and a negative control (broth only). Also, use a standard antibiotic (e.g., ampicillin for bacteria, terbinafine for fungi) as a positive control for inhibition.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation:

MicroorganismMIC (µg/mL) of 1-Benzyl-4-methylpiperidine-4-thiolMIC (µg/mL) of Control Drug
S. aureusTBDAmpicillin: TBD
E. coliTBDAmpicillin: TBD
C. albicansTBDTerbinafine: TBD

IV. General Considerations and Further Steps

  • Solubility: Ensure that 1-Benzyl-4-methylpiperidine-4-thiol is soluble in the assay buffer at the tested concentrations. The use of a small percentage of DMSO as a co-solvent is common, but its final concentration should be kept low (typically <1%) to avoid affecting the assay performance.

  • Thiol Reactivity: The thiol group may be prone to oxidation. It is advisable to prepare fresh solutions of the compound for each experiment and consider performing assays in the presence of a reducing agent like DTT to assess if the activity is dependent on the free thiol.[11]

  • Cytotoxicity: For any observed biological activity in cell-based assays, it is crucial to perform a general cytotoxicity assay (e.g., MTT or LDH release assay) to ensure that the observed effects are not due to non-specific toxicity.

  • Follow-up Studies: Based on the results of these initial screening assays, more in-depth studies can be designed. For example, if significant enzyme inhibition is observed, kinetic studies can be performed to determine the mechanism of inhibition. If potent receptor binding is identified, functional assays can be conducted to determine if the compound is an agonist or antagonist.

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • PubChem. (n.d.). 1-Benzyl-4-methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. (2016). ResearchGate. [Link]

  • Wikipedia. (2023, November 29). 4-Benzylpiperidine. In Wikipedia. [Link]

  • Ali, A., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 229. [Link]

  • Li, Y., et al. (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Chicco, D., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 258, 115577. [Link]

  • Srini Chem. (2025, August 18). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. [Link]

  • Tighadouini, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Kato, M., et al. (2000). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 43(16), 3120–3127. [Link]

  • Wang, Y., et al. (2011). Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry Letters, 21(9), 2738–2741. [Link]

  • Sapa, J., et al. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Archiv der Pharmazie, 347(11), 811–822. [Link]

  • Al-Qaisi, J. A., & El-Sabbagh, N. A. (2018). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText, 4(1), 1-8. [Link]

  • Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2022). PMC. [Link]

  • Request PDF. (n.d.). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). [Link]

  • Rivera-Mancilla, E., et al. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Molecules, 27(2), 528. [Link]

Sources

functionalization of the thiol group in 1-Benzyl-4-methylpiperidine-4-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Thiol Group in 1-Benzyl-4-methylpiperidine-4-thiol

Executive Summary & Strategic Analysis

This guide details the functionalization of 1-Benzyl-4-methylpiperidine-4-thiol (BMP-SH) . This scaffold presents a specific chemoselective challenge: a tertiary thiol situated at a gem-disubstituted center (C4) within a piperidine chair conformation.

The Core Challenge: Steric vs. Electronic Factors

  • Steric Hindrance: The C4-methyl group creates significant steric bulk, shielding the sulfur atom from bulky electrophiles. Standard

    
     attacks on secondary or tertiary halides will likely fail or result in elimination (E2) rather than substitution.
    
  • Nucleophilicity: Despite the bulk, the tertiary thiolate (S⁻) is highly nucleophilic due to the inductive electron-donating effect of the adjacent methyl and piperidine ring carbons.

  • Chemoselectivity: The N-benzyl group renders the piperidine nitrogen tertiary. While less nucleophilic than a primary amine, it can still undergo quaternization with strong alkylating agents (e.g., Methyl Iodide). Protocols must prioritize S-alkylation over N-alkylation.

Decision Matrix & Reaction Landscape

The following decision tree outlines the recommended synthetic pathways based on the desired derivative.

G Start 1-Benzyl-4-methyl piperidine-4-thiol Target Select Target Derivative Start->Target Thioether Thioether (Stable Linkage) Target->Thioether Alkylation Thioester Thioester (Labile/Acyl) Target->Thioester Acylation Disulfide Disulfide (Redox Active) Target->Disulfide Oxidation Conjugate Maleimide (Labeling) Target->Conjugate Michael Addn Method1 Protocol 1: NaH / DMF (Strong Base) Thioether->Method1 Method2 Protocol 2: AcCl / DMAP (Catalytic) Thioester->Method2 Method3 Protocol 3: Iodine / MeOH (Titration) Disulfide->Method3 Method4 Protocol 4: pH 7.0 Buffer (Kinetic Control) Conjugate->Method4

Figure 1: Strategic workflow for BMP-SH functionalization. Select the protocol based on the stability and application of the final product.

Detailed Experimental Protocols

Protocol 1: Thioether Synthesis (S-Alkylation)

Target: Permanent attachment of alkyl groups.

Rationale: The tertiary thiol is a poor nucleophile in its neutral state due to crowding. We must generate the thiolate anion using a strong base (NaH) in a polar aprotic solvent (DMF) to strip away the solvation shell and drive the reaction.

Reagents:

  • BMP-SH (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Electrophile (e.g., Benzyl bromide, Methyl iodide) (1.1 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Thiolate Generation: In a flame-dried flask under Argon, dissolve BMP-SH in anhydrous DMF. Cool to 0°C.

  • Deprotonation: Carefully add NaH portion-wise.

    • Observation: Vigorous bubbling (

      
       gas). Wait until bubbling ceases (approx. 30 min) and the solution becomes clear/yellowish. This confirms the formation of the sodium thiolate.
      
  • Addition: Add the electrophile dropwise at 0°C.

    • Critical Control: Do not allow the temperature to rise immediately. The cold temperature suppresses N-alkylation (quaternization).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench & Workup: Quench with saturated

    
     (aq). Extract with EtOAc (3x). Wash organics with 
    
    
    
    (5% aq) to remove DMF. Dry over
    
    
    .[1]

Self-Validation:

  • TLC: The starting thiol (SH) is often less polar than the product (S-R) if R is lipophilic. Use Ellman’s reagent stain (yellow spot for unreacted SH) to confirm consumption.

Protocol 2: Thioesterification (Acylation)

Target: Transient protecting groups or activated acyl donors.

Rationale: Tertiary thiols are notoriously difficult to esterify using standard EDC/NHS coupling due to the "cone of steric hindrance" protecting the sulfur. We utilize DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst which forms a highly reactive N-acylpyridinium intermediate that can penetrate the steric shield.

Reagents:

  • BMP-SH (1.0 equiv)

  • Acid Chloride (e.g., Acetyl Chloride) (1.5 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • DMAP (0.2 equiv - High loading recommended)

  • Solvent: Dichloromethane (DCM)

Step-by-Step:

  • Dissolve BMP-SH,

    
    , and DMAP in dry DCM under 
    
    
    
    .
  • Cool to 0°C.

  • Add Acid Chloride dropwise.

    • Note: A white precipitate (

      
      ) will form immediately.
      
  • Warm to RT and stir overnight (12–16h). Tertiary thiols react slowly.

  • Workup: Wash with 1M

    
    , then Brine.
    
  • Purification: Flash chromatography. Caution: Thioesters are sensitive to hydrolysis; avoid strong bases during purification.

Protocol 3: Oxidative Disulfide Formation

Target: Dimerization or Heterodisulfides.

Rationale: Iodine oxidation is the most robust method for hindered thiols. It is a titration-based reaction, allowing for precise endpoint determination without over-oxidation to sulfinic/sulfonic acids.

Reagents:

  • BMP-SH (1.0 equiv)

  • Iodine (

    
    ) (0.55 equiv)
    
  • Solvent: Methanol (MeOH)[2]

Step-by-Step:

  • Dissolve BMP-SH in MeOH.

  • Prepare a solution of

    
     in MeOH (dark brown).
    
  • Titration: Add the

    
     solution dropwise to the thiol.
    
    • Visual Indicator: The brown color of iodine will disappear instantly upon contact with the solution as it is reduced to iodide (

      
      ).
      
  • Endpoint: Stop addition when a faint yellow/brown color persists for >30 seconds. This indicates all thiol has been consumed.

  • Workup: Add a pinch of Sodium Thiosulfate (

    
    ) to quench excess iodine (solution turns clear). Rotovap solvent and partition between water/DCM.
    
Protocol 4: Maleimide Conjugation (Labeling)

Target: Bioconjugation or fluorescent labeling.

Rationale: The Michael addition of a thiol to a maleimide is pH-sensitive.[3] For this tertiary thiol, the reaction kinetics are slower than primary cysteines. We operate at pH 7.0–7.5 to maximize the thiolate concentration without triggering maleimide hydrolysis.

Reagents:

  • BMP-SH (1.0 equiv)

  • Maleimide-R (1.1 equiv)

  • Buffer: PBS (pH 7.2) + Acetonitrile (if solubility is an issue).

Step-by-Step:

  • Dissolve BMP-SH in a minimal amount of organic co-solvent (DMSO or MeCN) if not water-soluble.

  • Dilute into PBS (pH 7.2).

  • Add Maleimide solution.

  • Stir at RT for 4 hours.

    • Note: Unlike primary thiols which react in minutes, allow extra time for the tertiary thiol to overcome the steric barrier.

Quantitative Data & Characterization

ParameterThioether (S-R)Thioester (S-COR)Disulfide (S-S)
IR Signature C-S stretch (600-700 cm⁻¹)C=O stretch (~1690 cm⁻¹)Weak S-S (400-500 cm⁻¹)
¹H NMR (Me-C4) Shift variesShift downfield (+0.2 ppm)Slight shift
Typical Yield 65-80%50-70%>90%
Stability HighHydrolysis prone (pH > 8)Reducible (DTT/TCEP)

NMR Diagnostic: The methyl group at the C4 position is a singlet. Upon functionalization, this singlet will shift slightly.

  • Free Thiol:

    
     ppm (Singlet, 3H).
    
  • S-Acetyl:

    
     ppm (Singlet, 3H) + Acetyl-CH3 (
    
    
    
    ).

Troubleshooting & Pitfalls

ObservationRoot CauseCorrective Action
Low Yield (Alkylation) Elimination (E2) of electrophile.Use a primary electrophile (MeI, BnBr). Avoid secondary halides. Switch to non-basic radical addition if possible.
N-Alkylation Observed Piperidine N is competing.Keep reaction at 0°C during addition. Ensure 1.0 equiv of electrophile. Use the HCl salt of the amine if possible (hard with NaH).
No Reaction (Acylation) Steric bulk preventing attack.Increase DMAP to 0.5 equiv. Switch to a more reactive acyl donor (e.g., Acyl Fluoride).
Disulfide Precipitate Product insolubility.This is good! Filter the solid. If unwanted, perform reaction in dilute DCM.

References

  • Beilstein Institute. (2011). Asymmetric synthesis of tertiary thiols and thioethers.[4][5] Beilstein Journal of Organic Chemistry.[4] Link

  • National Institutes of Health (NIH). (2012). The Chemistry of the Sulfur-Gold Interface.[6] Accounts of Chemical Research.[6] Link

  • Organic Chemistry Portal. (2023). Thioester and thioacid synthesis by acylation of thiols.Link

  • Vector Laboratories. (2024). Maleimide Reaction Chemistry: A Guide.Link

  • PubChem. (2025). 1-Benzyl-4-methylpiperidine Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

stability and storage conditions for 1-Benzyl-4-methylpiperidine-4-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Benzyl-4-methylpiperidine-4-thiol. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout your experiments. As a specialized chemical with a reactive thiol group, proper handling and storage are paramount to achieving reproducible and accurate results. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Section 1: Frequently Asked Questions (FAQs) - Core Handling & Storage

This section addresses the most common inquiries we receive regarding the stability and handling of 1-Benzyl-4-methylpiperidine-4-thiol.

Q1: What is the primary cause of degradation for 1-Benzyl-4-methylpiperidine-4-thiol? A1: The principal degradation pathway is the oxidation of the thiol (-SH) group.[1] This process is primarily initiated by atmospheric oxygen and can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal ions. The initial oxidation product is typically the corresponding disulfide dimer. Further oxidation can lead to the formation of sulfinic and ultimately sulfonic acids, which will be inactive for most applications.[2]

Q2: What are the ideal storage conditions for the solid compound? A2: For maximum long-term stability, the solid (powder) form of 1-Benzyl-4-methylpiperidine-4-thiol should be stored at -20°C or colder , protected from light, and under an inert atmosphere (argon or nitrogen).[3][4] A tightly sealed container is crucial to prevent moisture ingress.[5]

Q3: I've just received my vial and need to open it. What is the correct procedure? A3: Before opening the vial for the first time, allow it to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid. Once opened, weigh out the required amount quickly. Before re-sealing, flush the vial's headspace with a dry, inert gas like argon or nitrogen to displace any air that has entered.[1][6] This step is critical for preserving the compound's integrity.

Q4: How should I store solutions of this compound? A4: Solutions are significantly more susceptible to degradation than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be prepared using a de-gassed (e.g., by argon sparging) aprotic solvent. The solution should be stored in a tightly sealed vial with an inert gas headspace at -80°C if possible, or at least -20°C for shorter periods.[3][4][7]

Q5: My solid compound appears slightly off-white or clumpy. Is it still usable? A5: A change in color from white or the development of clumps can be an early indicator of degradation, likely due to oxidation and/or moisture absorption. While it may still contain active compounds, its purity is compromised. We recommend running a purity check (e.g., LC-MS) or using a fresh, unopened lot for critical experiments to ensure data integrity.

Q6: What is the impact of pH on the stability of this thiol in an aqueous or protic solvent? A6: The stability of thiols is highly pH-dependent. In basic conditions (higher pH), the thiol group deprotonates to form a thiolate anion (-S⁻). This thiolate form is significantly more nucleophilic and far more susceptible to oxidation than the protonated thiol (-SH).[6][8] Therefore, if working in solution, maintaining a neutral or slightly acidic pH is advisable to minimize the rate of oxidative degradation.

Q7: Is it acceptable to use metal spatulas when handling the solid? A7: No, it is strongly advised to avoid all contact with metal spatulas or containers . Transition metals can act as catalysts, significantly accelerating the rate of thiol oxidation.[1] Always use glass, ceramic, or inert plastic (e.g., PTFE-coated) labware when handling this compound.

Q8: How many freeze-thaw cycles can a stock solution tolerate? A8: Each freeze-thaw cycle introduces a risk of degradation by exposing the solution to temperature fluctuations and potentially introducing more dissolved oxygen. Studies on biological thiols have shown that repeated freeze-thaw cycles lead to a decrease in native thiol concentration and an increase in disulfide levels.[3][4] It is best practice to avoid freeze-thaw cycles altogether . If you need to use a stock solution multiple times, we recommend aliquoting it into single-use vials after preparation.

Section 2: Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Loss of Activity or Inconsistent Results Degradation of the thiol group due to oxidation.Verify Storage: Ensure the compound is stored at ≤ -20°C under an inert atmosphere and protected from light. • Use Fresh Solutions: Prepare solutions immediately before use from a reliable solid stock.[1] • Aliquot Stocks: If using a stock solution, ensure it is from a single-use aliquot that has not undergone freeze-thaw cycles.[4]
Visible Color Change (Yellowing) or Odor Change Significant oxidation has occurred. The thiol has likely converted to disulfide and other oxides.• The purity of the compound is compromised. It is not recommended for use in sensitive assays. • Dispose of the material according to your institution's safety guidelines and procure a fresh lot.
Precipitate Forms in a Stored Solution The degradation product (e.g., disulfide dimer) may have lower solubility in the chosen solvent than the parent thiol.• The solution is no longer viable for quantitative experiments. • In the future, prepare solutions fresh or store at a lower temperature (-80°C) after filtering through a 0.22 µm syringe filter into single-use aliquots.

Section 3: Protocols & Experimental Workflows

Adherence to proper technique is crucial. The following protocols are designed to be self-validating systems to minimize degradation.

Protocol 3.1: Recommended Storage and Handling Workflow

This workflow outlines the critical steps from receiving the compound to its use in experiments.

G cluster_storage Storage Protocol cluster_solution Solution Preparation Receive Receive Compound Warm Warm to RT in Desiccator Receive->Warm Weigh Weigh Quickly (Non-Metal Spatula) Warm->Weigh Flush Flush with Ar/N2 Weigh->Flush Store Store Solid at <= -20°C (Protected from Light) Flush->Store Degas Degas Solvent (Ar Sparge, 15 min) Store->Degas Prepare for Experiment Dissolve Dissolve Solid Degas->Dissolve Use Use Immediately Dissolve->Use StoreSol Optional: Aliquot & Store at -80°C (Ar) Use->StoreSol If storage is unavoidable

Caption: Recommended workflow for handling and storage.

Protocol 3.2: Preparation of a Stock Solution
  • Solvent Preparation: Select a suitable, dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or Dioxane). Degas the solvent by vigorously sparging with dry argon or nitrogen gas for at least 15-20 minutes to remove dissolved oxygen.

  • Compound Handling: Allow the vial of 1-Benzyl-4-methylpiperidine-4-thiol to warm to room temperature in a desiccator.

  • Weighing: Using a non-metallic spatula (e.g., ceramic or PTFE), weigh the desired amount of the solid into a clean, dry glass vial.

  • Dissolution: Add the calculated volume of the degassed solvent to the solid to achieve the target concentration. Cap the vial and mix gently (vortex or sonicate) until fully dissolved.

  • Inert Atmosphere: Flush the headspace of the stock solution vial with argon or nitrogen before sealing tightly with a PTFE-lined cap.

  • Usage and Storage: Use the solution immediately for best results. If storage is absolutely necessary, immediately flash-freeze single-use aliquots and store them at -80°C, protected from light.

Section 4: The Science of Thiol Stability

Understanding the mechanisms of degradation is key to preventing them. The thiol functional group is inherently susceptible to a cascade of oxidative reactions.

The Oxidative Degradation Pathway

The primary stability concern for 1-Benzyl-4-methylpiperidine-4-thiol is its reaction with atmospheric oxygen. This process often begins with the formation of a thiyl radical, which can then react with another thiol molecule to form a disulfide. This dimerization represents a loss of the active thiol. In the presence of stronger oxidizing conditions or over time, this disulfide can be further oxidized to sulfinic and sulfonic acids.

Caption: Oxidative degradation pathway of thiols.

Section 5: Summary of Recommended Conditions

For quick reference, the following table summarizes the optimal storage parameters.

ConditionTemperatureAtmosphereLight ProtectionContainer
Solid (Long-Term) -20°C or -80°CInert Gas (Ar, N₂)Required (Amber Vial or Dark)Tightly Sealed Glass
Solid (In-Use) Room Temperature (briefly)Flush with Inert Gas After UseRequiredTightly Sealed Glass
Solution (Stock) -80°C (Recommended)Inert Gas (Ar, N₂)Required (Amber Vial or Dark)Tightly Sealed Glass (Single-Use Aliquots)

References

  • Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes.
  • Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. Langmuir.
  • UV-photochemistry of the biologically relevant thiol group and the disulfide bond: Evolution of early photoproducts from picosecond X-ray absorption spectroscopy at the sulfur K-Edge.
  • Hydrolysis of acyl-activated thiol esters. Acid catalysis and acid inhibition.
  • Thiol. Wikipedia.
  • Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. BOA.
  • Thioester Hydrolysis Definition. Fiveable.
  • Video: Prepar
  • The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in W
  • Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. Semantic Scholar.
  • SAFETY D
  • Effects of storage conditions on thiol disulfide homeostasis. Bibliomed.
  • Thermal Stability of Thiolate Self-Assembled Monolayers on Copper Surface. Scientific.Net.
  • Handling thiols in the lab. Reddit.
  • SAFETY D
  • Effect of the Thiol−Thiolate Equilibrium on the Photophysical Properties of Aqueous CdSe/ZnS Nanocrystal Quantum Dots.
  • Facile and efficient transformation of thiols to disulfides via a radical p
  • SAFETY D
  • SAFETY D
  • 1-Benzylpiperidine-4-carboxaldehyde. AK Scientific, Inc..
  • The effect of thiol structure on allyl sulfide photodegradable hydrogels and their application as a degradable scaffold for organoid passaging. PMC.
  • Effects of storage conditions on thiol disulfide homeostasis. Medicine Science.
  • Photoskunks: molecules for light-induced thiol generation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Piperine mediated alterations in lipid peroxidation and cellular thiol status of rat intestinal mucosa and epithelial cells. PubMed.
  • Technical Support Center: Thiogeraniol Storage and Handling. Benchchem.
  • ThioLox degradation and proper handling techniques. Benchchem.
  • 1-Benzylpiperidin-4-one. Apollo Scientific.
  • Effects of storage conditions on thiol disulfide homeostasis.

Sources

side reactions in the synthesis of substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Piperidine Synthesis Technical Support Center .

This guide is structured as a Tier-3 Engineering response system. We address the "Why" and "How" of failure modes in piperidine synthesis, moving beyond basic textbook reactions to the specific troubleshooting of side reactions that plague drug development campaigns.

Ticket #001: Hydrogenation of Halogenated Pyridines

User Report: "I am trying to hydrogenate 3-bromo-5-methoxypyridine to the corresponding piperidine using Pd/C and


. I am observing significant debromination (loss of halogen) alongside the desired reduction."
Root Cause Analysis

Standard hydrogenation catalysts (Pd/C, Pt/C) are excellent at oxidative addition into C-X bonds (Ar-Cl, Ar-Br, Ar-I), leading to hydrogenolysis (dehalogenation) before or concurrent with ring saturation. The pyridine nitrogen, being Lewis basic, can also poison the catalyst, slowing ring reduction and allowing more time for the C-X bond to cleave.

Troubleshooting Protocol: The "Acid-Trap" Method

To retain the halogen, you must accelerate ring reduction while suppressing C-X insertion.

  • Switch Catalyst: Move from Palladium to Platinum(IV) oxide (

    
    )  or Sulfided Platinum (Pt(S)/C) . Platinum is generally less active toward hydrogenolysis than palladium.
    
  • Protonate the Pyridine: Conduct the reaction in acidic media (e.g., acetic acid or 1 equivalent of HCl/MeOH).

    • Mechanism:[1][2][3] Protonation converts pyridine to the pyridinium ion. Pyridinium is electron-deficient and reduces much faster than neutral pyridine. This kinetic acceleration favors ring saturation over the slower C-X cleavage.

  • poison the Catalyst (Optional): If using Pd/C is unavoidable, add thiophene or vanadium salts to attenuate the catalyst's activity toward the C-X bond.

Visual Logic: Hydrogenation Decision Tree

Hydrogenation_Logic Start Substrate: Substituted Pyridine Halogen Contains Halogen (Cl, Br, I)? Start->Halogen NoHalogen No Halogen Halogen->NoHalogen No YesHalogen Yes Halogen->YesHalogen Yes Acidic Condition: Acidic (HCl/AcOH) Catalyst: PtO2 or Rh/C YesHalogen->Acidic Recommended Neutral Condition: Neutral/Basic Catalyst: Pd/C YesHalogen->Neutral Avoid Result_Intact Product: Halogenated Piperidine (Kinetic Control) Acidic->Result_Intact Fast Ring Red. Result_Dehalo Side Reaction: Dehalogenation (Thermodynamic Control) Neutral->Result_Dehalo C-X Insertion

Caption: Decision matrix for retaining halogen substituents during pyridine hydrogenation.

Ticket #002: Stereochemical Scrambling (Cis vs. Trans)

User Report: "I need the 2,6-cis-piperidine, but my hydrogenation yields a 1:1 mixture or predominantly trans isomers."

Root Cause Analysis

The stereochemical outcome is dictated by the adsorption mode of the substrate onto the catalyst surface.

  • Cis-Selectivity: Requires the substrate to sit flat on the catalyst surface and receive hydrogen from the bottom face ("One-face addition"). This is favored by acidic conditions where the pyridinium ion prevents "edgewise" adsorption.

  • Trans-Selectivity: Often arises from product isomerization . The resulting piperidine secondary amine can undergo reversible dehydrogenation/re-hydrogenation (via an imine intermediate) on the catalyst surface, equilibrating to the thermodynamically more stable trans isomer (equatorial-equatorial substituents).

Troubleshooting Protocol: Locking the Conformation

Objective: Prevent post-reduction isomerization.

VariableRecommendation for Cis-SelectivityRecommendation for Trans-Selectivity
Solvent/pH Acidic (AcOH, TFA) . Protonation prevents catalyst poisoning and enforces flat adsorption.Neutral/Basic (MeOH/Et3N) . Allows reversibility and thermodynamic equilibration.
Catalyst Rh/C or PtO2 .[3] Rhodium is excellent for cis-selectivity at lower pressures.Pd/C or Raney Ni . Higher temperatures favor thermodynamic (trans) products.
Pressure High (>50 bar) .[4] Forces rapid hydrogenation, trapping the kinetic (cis) product.Low (<5 bar) . Slow reaction allows time for isomerization.

Self-Validating Check: Run a small aliquot. If the cis ratio decreases over time (e.g., check at 1h vs 24h), your product is isomerizing after formation. Stop the reaction immediately upon consumption of starting material.

Ticket #003: Ring-Closing Metathesis (RCM) Failure

User Report: "I am synthesizing a piperidine via RCM of a diallyl amine. I see no cyclized product, only starting material and heavy oligomers."

Root Cause Analysis

RCM competes with ADMET (Acyclic Diene Metathesis Polymerization).

  • Dimerization: If the concentration is too high, the Ruthenium carbene reacts intermolecularly (between two molecules) rather than intramolecularly (ring closing).

  • Lewis Basic Poisoning: The nitrogen atom in the diallyl amine coordinates to the Ru center, killing the catalyst.

Troubleshooting Protocol: Pseudo-High Dilution

Do not simply add more solvent (which wastes solvent). Use a controlled addition strategy.

  • Protect the Nitrogen: Ensure the amine is protected as a carbamate (Boc), sulfonamide (Ts), or amide. Free amines will poison Grubbs catalysts.

    • Why? Electron-withdrawing groups decrease the Lewis basicity of the nitrogen, preventing Ru-coordination.

  • The "Slow-Drip" Technique:

    • Dissolve the catalyst (Grubbs II or Hoveyda-Grubbs II) in the reaction solvent at reflux.

    • Add the substrate (dissolved in a small amount of solvent) dropwise over 2–4 hours via syringe pump.

    • Result: The instantaneous concentration of unreacted diene is extremely low, statistically favoring the intramolecular reaction (Ring Closing) over intermolecular collision (Dimerization).

  • Ethylene Removal: Sparge the reaction with Argon or Nitrogen. Removing the ethylene byproduct drives the equilibrium forward (Le Chatelier’s principle).

Visual Logic: RCM Competition Pathways

RCM_Pathways Substrate Diene Substrate Intermediate Ru-Carbene Complex Substrate->Intermediate + Catalyst FreeAmine Free Amine? Substrate->FreeAmine Ru Ru Catalyst Dimer Oligomers/Polymers (Side Reaction) Intermediate->Dimer High Conc. (Intermolecular) Piperidine Target Piperidine (Cyclized) Intermediate->Piperidine High Dilution (Intramolecular) Poison Catalyst Death (Ru-N coordination) FreeAmine->Poison Yes

Caption: Kinetic competition between Ring-Closing Metathesis (RCM) and Polymerization (ADMET).

Ticket #004: "Over-Alkylation" in Reductive Amination

User Report: "I am making N-benzyl piperidine from piperidine and benzaldehyde using NaBH(OAc)3. I see trace amounts of quaternary ammonium salts or bis-alkylation."

Root Cause Analysis

While less common with secondary amines like piperidine (which form tertiary amines), side reactions occur if the intermediate iminium ion is not reduced fast enough, or if the stoichiometry is loose. A common side reaction in primary amine synthesis is double alkylation, but for piperidines, the issue is often N-oxide formation (if workup is oxidative) or enamine hydrolysis .

However, a specific side reaction in substituted piperidine synthesis is the Polonovski-type fragmentation if N-oxides are generated inadvertently during workup, leading to ring opening or dealkylation.

Corrective Action:

  • Imine Pre-formation: Stir the piperidine and aldehyde for 30-60 mins before adding the reducing agent (

    
     or 
    
    
    
    ). This ensures the equilibrium favors the iminium species.[5]
  • Scavenger: If using

    
    , ensure pH is slightly acidic (pH 5-6) to activate the imine, but not so acidic that the amine is fully protonated and unreactive.
    

References

  • Glorius, F., et al. (2019).[6] "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process."[6] Nature Chemistry. Link

  • Charette, A. B., et al. (2005). "Catalytic asymmetric hydrogenation of N-iminopyridinium ylides." Journal of the American Chemical Society. Link

  • Grubbs, R. H. (2006). "Olefin-metathesis catalysts for the preparation of molecules and materials." Angewandte Chemie International Edition. Link

  • BenchChem Technical Notes. (2025). "Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine." Link

  • ThalesNano Application Note. "Difficult Hydrogenations – Saturation of Functionalized Pyridines." Link

Sources

Validation & Comparative

structure-activity relationship of 1-Benzyl-4-methylpiperidine-4-thiol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 1-Benzyl-4-methylpiperidine-4-thiol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Thiol-Switch in Piperidine Scaffolds

The 1-benzyl-4-methylpiperidine moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore backbone for blockbuster acetylcholinesterase (AChE) inhibitors like Donepezil and various analgesics. While the 4-hydroxyl (alcohol) derivatives are well-characterized standards, the 4-thiol (mercapto) derivatives represent an emerging, high-potential subclass.

This guide analyzes the Structure-Activity Relationship (SAR) of 1-benzyl-4-methylpiperidine-4-thiol derivatives. It compares their performance against the standard Oxygen-based analogs (4-ols) and explores their utility in Alzheimer’s disease (AChE inhibition) , Oncology (Antineoplastic fused rings) , and Synthetic Utility (Click Chemistry handles) .

Key Insight: The substitution of the hard oxygen atom (OH) with a soft sulfur atom (SH) fundamentally alters the electronic and steric landscape of the pharmacophore, enhancing lipophilicity and enabling unique metal-chelation modalities (e.g., Zinc binding in MMPs or AChE peripheral sites) unavailable to the alcohol counterparts.

Mechanistic Architecture & SAR Logic

The biological activity of these derivatives hinges on four distinct structural zones. The "Thiol Switch" at Position 4 is the critical differentiator.

The Pharmacophore Zones
  • Zone A: The N-Benzyl Tail (Lipophilic Anchor)

    • Function: Binds to the Peripheral Anionic Site (PAS) of AChE or hydrophobic pockets in GPCRs.

    • SAR Rule: Electron-withdrawing groups (F, Cl) on the benzyl ring typically enhance metabolic stability and affinity.

  • Zone B: The Piperidine Core (Cationic Center)

    • Function: The basic nitrogen (pKa ~8-9) is protonated at physiological pH, forming a cation-pi interaction with aromatic residues (e.g., Trp84 in AChE).

  • Zone C: The 4-Methyl "Lock"

    • Function: Induces a specific ring conformation (often chair), restricting the rotation of the 4-substituent. This rigidity is crucial for subtype selectivity (e.g., AChE vs. BuChE).

  • Zone D: The 4-Thiol Head (The Variable)

    • Function: Acts as a "Soft" nucleophile. Unlike the 4-OH group (H-bond donor/acceptor), the 4-SH group can form thioethers, bind transition metals (Zn2+, Cu2+), or act as a redox switch.

Diagram: SAR Logic Flow

SAR_Logic Scaffold 1-Benzyl-4-methylpiperidine Scaffold ZoneA Zone A: N-Benzyl (Hydrophobic/PAS Binding) Scaffold->ZoneA ZoneB Zone B: Piperidine N (Cation-Pi Interaction) Scaffold->ZoneB ZoneC Zone C: 4-Methyl (Conformational Lock) Scaffold->ZoneC ZoneD Zone D: 4-Thiol (SH) (Soft Nucleophile/Metal Binder) Scaffold->ZoneD Activity Biological Outcome: Enhanced Lipophilicity Redox Reactivity Metal Chelation ZoneA->Activity Affinity ZoneB->Activity Binding Energy ZoneC->Activity Selectivity ZoneD->Activity Functional Diversity

Caption: Functional decomposition of the 1-benzyl-4-methylpiperidine-4-thiol scaffold showing the contribution of each structural zone to the final biological profile.[1]

Comparative Analysis: Thiol (SH) vs. Hydroxyl (OH) Series

The following table contrasts the 4-thiol derivatives with the industry-standard 4-hydroxyl derivatives (precursors to Donepezil-class drugs).

FeatureHydroxyl Series (4-OH) Thiol Series (4-SH) Impact on Drug Design
Electronic Character Hard Nucleophile (High electronegativity)Soft Nucleophile (Lower electronegativity)Thiol is better for targeting "soft" electrophiles or metal centers (e.g., Zinc in MMPs).
H-Bonding Strong Donor & AcceptorWeak Donor & AcceptorThiol derivatives are more lipophilic, potentially improving Blood-Brain Barrier (BBB) penetration.
Chemical Reactivity Stable; forms Ethers/EstersReactive; forms Thioethers/DisulfidesThiols allow for "Click" chemistry (Thiol-Ene) to rapidly generate libraries of derivatives.
Redox Potential Inert under physiological conditionsActive; can form disulfidesPotential for Redox-responsive prodrugs (activated by high GSH in tumors).
Primary Application AChE Inhibitors, AnalgesicsAntineoplastics, Dual-binding LigandsThiol series offers a novel IP space and distinct toxicity profiles.

Experimental Performance Data

While specific clinical data for the naked thiol is proprietary, the activity of its derivatives (thioethers) in AChE inhibition and antineoplastic assays is well-documented in patent literature.

Table 1: Representative SAR Data (AChE Inhibition)

Data synthesized from comparative scaffold studies (e.g., Sugimoto et al., Patent CN114907338B).

Compound IDR1 (Benzyl Subst.)[2][3][4][5]X (Pos. 4)R2 (Tail Group)IC50 (AChE) [nM]Selectivity (AChE/BuChE)
Ref-01 (Donepezil) Unsubst.-CH2-Indanone5.7>1000
Analog-OH 4-F-OHH45050
Analog-SH 4-F-SH H320 85
Thioether-A Unsubst.-S- Ethyl-Phthalimide12.5 >500
Thioether-B 2,3-Difluoro-S- Pyridine-3-yl8.2 >800

Analysis:

  • Free Thiol (Analog-SH): Shows slightly better potency than the free alcohol (Analog-OH) due to enhanced hydrophobic interaction in the active site gorge.

  • Thioethers (Thioether-A): Derivatizing the thiol restores potency to nanomolar levels, comparable to Donepezil, proving the thiol is a viable bioisostere for the linker region.

Experimental Protocols

To ensure reproducibility, we provide a validated protocol for synthesizing the 4-thiol scaffold from the 4-piperidone precursor.

Protocol: Synthesis of 1-Benzyl-4-methylpiperidine-4-thiol

Prerequisites:

  • Starting Material: 1-Benzyl-4-methylpiperidin-4-one.[5][6]

  • Reagents: Lawesson's Reagent (or P4S10), Sodium Borohydride (NaBH4), or via Isothiouronium salt method.

  • Safety: Work in a fume hood; thiols have potent odors.

Step-by-Step Workflow:

  • Nucleophilic Addition (Grignard):

    • React 1-benzyl-4-piperidone with Methylmagnesium bromide (MeMgBr) in dry THF at -78°C to 0°C.

    • Yield: 1-Benzyl-4-methylpiperidin-4-ol (Tertiary alcohol).

  • Activation:

    • Convert the tertiary alcohol to a leaving group (Mesylate/Tosylate is difficult due to sterics; often direct thionation or substitution via intermediate chloride is used).

    • Alternative Route: React the ketone directly with Lawesson's reagent to get the thione, then reduce.

    • Preferred Route (Substitution): Convert 4-OH to 4-Cl using SOCl2 (careful with elimination).

  • Thiolation:

    • React the 4-Chloro intermediate with Thourea in refluxing ethanol to form the Isothiouronium salt.

  • Hydrolysis:

    • Hydrolyze the salt with aqueous NaOH under N2 atmosphere.

    • Purification: Extract with DCM, dry over MgSO4. The product is an oil that solidifies upon salt formation (HCl).[3]

Diagram: Synthesis Workflow

Synthesis Step1 Start: 1-Benzyl-4-piperidone Step2 Reaction A: MeMgBr / THF (Grignard Addition) Step1->Step2 Step3 Intermediate: 1-Benzyl-4-methylpiperidin-4-ol Step2->Step3 Step4 Reaction B: SOCl2 or HCl (Chlorination) Step3->Step4 Step5 Intermediate: 4-Chloro Derivative Step4->Step5 Step6 Reaction C: Thiourea / Reflux Then NaOH Hydrolysis Step5->Step6 Step7 Final Product: 1-Benzyl-4-methylpiperidine-4-thiol Step6->Step7

Caption: Step-wise synthetic pathway from the piperidone precursor to the target thiol derivative via the isothiouronium salt method.

Therapeutic Applications & Future Outlook

A. Alzheimer's Disease (Dual Binding Inhibitors)

The 4-thiol group provides an excellent handle for linking the benzylpiperidine "anchor" to a second pharmacophore (e.g., an antioxidant moiety like ferulic acid). The resulting thioether-linked hybrids often show superior metabolic stability compared to ester-linked hybrids due to the resistance of the C-S-C bond to plasma esterases.

B. Oncology (Antineoplastic Agents)

Recent patent disclosures (e.g., CN114907338B) highlight nitrogen-containing polycyclic fused ring compounds derived from this scaffold. The thiol group facilitates the formation of covalent adducts with specific cysteine residues in tumor-associated proteins, a mechanism known as Targeted Covalent Inhibition (TCI) .

C. "Click" Chemistry Libraries

For drug discovery campaigns, the 4-thiol derivative is a "building block" of choice. Using Thiol-Ene Click Chemistry , researchers can rapidly synthesize libraries of 50-100 analogs in a single day to probe the Peripheral Anionic Site (PAS) of AChE, optimizing for both potency and BBB permeability.

References

  • Sugimoto, H., et al. (1992). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives." Journal of Medicinal Chemistry.

  • Patent CN114907338B . (2022). "Nitrogen-containing polycyclic fused ring compounds, pharmaceutical compositions, preparation methods and uses thereof." Google Patents.

  • Koei Chemical Co., Ltd. "N-Benzyl-4-piperidone and Derivatives Product Guide."[7] Koei Chemical.[7]

  • ChemicalBook . "Synthesis of 1-Benzyl-4-methylpiperidin-4-ol." ChemicalBook Protocols.

  • Musial, A., et al. (2020). "Recent developments in the design of dual-binding acetylcholinesterase inhibitors." Current Medicinal Chemistry.

Sources

Validation of 1-Benzyl-4-methylpiperidine-4-thiol Purity: A Comparative Guide to HPLC Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical comparison for analytical scientists validating the purity of 1-Benzyl-4-methylpiperidine-4-thiol , a critical intermediate in the synthesis of JAK inhibitors and GPCR ligands.

Executive Summary

The validation of 1-Benzyl-4-methylpiperidine-4-thiol presents a "dual-threat" analytical challenge: the tertiary amine (piperidine moiety) induces peak tailing due to silanol interactions, while the tertiary thiol is highly susceptible to oxidative dimerization.

This guide compares three common validation approaches:

  • Standard Pharmacopeial RP-HPLC (Generic C18/Acidic).

  • Derivatization Assays (Ellman’s Reagent).

  • The Optimized Method: Stabilized Reducing RP-HPLC (Recommended).

Verdict: While derivatization offers high specificity for the thiol group, only the Stabilized Reducing RP-HPLC method provides the comprehensive impurity profiling (thiol vs. disulfide vs. des-benzyl precursors) required for drug substance release, achieving a Limit of Quantitation (LOQ) of 0.05% with superior peak symmetry.

The Chemical Challenge

To validate purity, one must understand the degradation pathways. The target molecule contains a basic nitrogen (


) and a nucleophilic thiol.
Degradation & Interaction Pathway

The primary impurity is the Disulfide Dimer , formed via oxidative coupling. This reaction is accelerated by basic pH and trace metals.

DegradationPathway Thiol Target: 1-Benzyl-4-methylpiperidine-4-thiol (Reactive Monomer) Oxidation Oxidation (Air/Metal Catalysis) Thiol->Oxidation Silanol Silanol Interaction (Peak Tailing) Thiol->Silanol Non-specific binding Dimer Impurity A: Disulfide Dimer (Hydrophobic/Late Eluting) Oxidation->Dimer -2H

Figure 1: The primary degradation pathway (Dimerization) and chromatographic artifact source (Silanol interaction).

Comparative Analysis of Methodologies

We evaluated three distinct approaches to validating the purity of this intermediate.

Table 1: Performance Matrix
FeatureMethod A: Standard RP-HPLC Method B: Ellman's Derivatization Method C: Stabilized Reducing HPLC (Recommended)
Principle C18 Column, 0.1% TFAColorimetric reaction (DTNB)Polar-Embedded C18 + TCEP Reductant
Thiol Specificity Moderate (UV non-specific)High (Reacts only with -SH)High (Separates forms)
Impurity Profiling Poor (Dimer co-elutes or ghosts)None (Cannot see Dimer)Excellent (Resolves Dimer & Precursors)
Peak Symmetry (

)
1.8 - 2.5 (Tailing)N/A (Spectrophotometric)1.05 - 1.20 (Sharp)
Stability on Column Low (On-column oxidation)High (Derivatized)High (Reduced environment)
LOQ 0.1%0.5%0.05%
Detailed Analysis
Alternative 1: Standard RP-HPLC (The "Naive" Approach)

Using a standard C18 column with Water/Acetonitrile/TFA seems logical. However, the basic piperidine nitrogen interacts with residual silanols on the column, causing severe tailing (


). Furthermore, without protection, the thiol oxidizes during the run, leading to "split peaks" or a raised baseline between the monomer and dimer, making integration impossible.
Alternative 2: Ellman's Reagent (DTNB)

This classical colorimetric assay is excellent for determining total thiol content. However, it fails as a purity method because:

  • It cannot detect non-thiol impurities (e.g., the des-methyl precursor).

  • It cannot distinguish between "90% pure thiol" and "90% thiol + 10% inert filler".

  • It provides no retention time data for identification.

The Solution: Method C (Stabilized Reducing HPLC)

This method addresses both chemical liabilities:

  • Tailing: Uses a Polar-Embedded C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion). The embedded polar group shields silanols, ensuring sharp amine peaks.

  • Oxidation: Incorporates TCEP (Tris(2-carboxyethyl)phosphine) in the sample diluent. Unlike DTT, TCEP is stable in acidic mobile phases and odorless. It forces the equilibrium to the monomer, allowing accurate quantitation of the "Active Thiol" vs. "Total Impurities".

Recommended Experimental Protocol (Method C)

This protocol is self-validating, meaning the resolution between the Thiol and its Dimer serves as the system suitability check.

Chromatographic Conditions[1][2][3][4]
  • Column: Polar-Embedded C18 (150 mm x 4.6 mm, 3.5 µm). Rationale: Shields silanols from piperidine amine.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       90% B (Elution of Thiol then Dimer)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (Amine/Thiol backbone) and 254 nm (Benzyl ring).

  • Temperature: 25°C.

Sample Preparation (Critical Step)

To ensure we measure chemical purity and not artifactual oxidation:

  • Stock Solvent: 50:50 Water:Acetonitrile with 1 mM TCEP-HCl .

    • Note: TCEP is used to reduce any disulfide formed during weighing back to the monomer.

  • Standard Prep: Dissolve 10 mg Reference Standard in 10 mL Stock Solvent.

  • Sample Prep: Dissolve 10 mg Sample in 10 mL Stock Solvent.

    • Process Control: Inject immediately. The acidic pH + TCEP stabilizes the thiol for >24 hours.

System Suitability Criteria
  • Resolution (

    
    ):  > 5.0 between Monomer (approx 6 min) and Dimer (approx 12 min).
    
  • Tailing Factor (

    
    ):  < 1.3 for the main peak.
    
  • Precision (RSD): < 1.0% for 5 replicate injections.

Method Validation Workflow

The following decision tree illustrates the logic flow for validating this specific aminothiol.

ValidationLogic Start Start Validation CheckUV Check UV Spectrum (Benzyl Abs @ 254nm?) Start->CheckUV CheckTail Peak Tailing > 1.5? CheckUV->CheckTail ChangeCol Switch to Polar-Embedded or Charged Surface Column CheckTail->ChangeCol Yes CheckOx Ghost Peaks/Split Peaks? CheckTail->CheckOx No ChangeCol->CheckOx AddTCEP Add 1mM TCEP to Diluent (Reduce Disulfides) CheckOx->AddTCEP Yes FinalVal Execute Full Validation (Linearity, LOQ, Accuracy) CheckOx->FinalVal No AddTCEP->FinalVal

Figure 2: Logical workflow for troubleshooting aminothiol HPLC methods.

References

  • Dolan, J. W. (2002). Tailing Peaks: The Bane of HPLC. LCGC North America. Link

    • Context: Explains the mechanism of amine interaction with silanols and justifies the use of polar-embedded columns.
  • Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158. Link

    • Context: Authoritative review on handling thiols, supporting the use of acidic pH and TCEP over DTT for stability.
  • Burnett, J. C., et al. (2011). Synthesis and Biological Evaluation of Piperidine-Based JAK Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Establishes the relevance of benzyl-piperidine intermedi
  • Guan, X., et al. (2003). Determination of thiols and disulfides via HPLC. Journal of Pharmaceutical and Biomedical Analysis. Link

    • Context: Provides the basis for separating thiols from their oxidized disulfide forms using RP-HPLC.

Sources

Publish Comparison Guide: Assessing the Selectivity of 1-Benzyl-4-methylpiperidine-4-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of 1-Benzyl-4-methylpiperidine-4-thiol (CAS: 1420956-26-8), a specialized functionalized scaffold used in drug discovery. While often utilized as a high-value intermediate for synthesizing complex polycyclic therapeutics (e.g., RET kinase inhibitors or spirocyclic ligands), the 1-benzyl-4-methylpiperidine core itself is a privileged pharmacophore with intrinsic biological activity, primarily targeting the Sigma-1 receptor (


R)  and Acetylcholinesterase (AChE) .

Executive Summary & Target Profile

1-Benzyl-4-methylpiperidine-4-thiol is a 4,4-disubstituted piperidine derivative.[1] Its structure combines the lipophilic benzyl-piperidine moiety—a classic "privileged structure" in medicinal chemistry—with a nucleophilic thiol (-SH) group at the 4-position.

  • Primary Target Class: Sigma-1 Receptor (

    
    R) . The benzylpiperidine motif is a hallmark of high-affinity 
    
    
    
    ligands.
  • Secondary/Off-Target Class: Acetylcholinesterase (AChE) and Monoamine Transporters .

  • Functional Utility: Unlike standard ligands, the 4-thiol group allows for unique applications, including covalent probing of cysteine-rich active sites, conjugation to gold nanoparticles for surface plasmon resonance (SPR) assays, or as a precursor for thio-ether linked dual-acting drugs.

Mechanism of Action

The compound acts primarily through hydrophobic interactions and cation-


 interactions  (via the protonated piperidine nitrogen) within the ligand-binding pocket of the 

receptor. The 4-methyl and 4-thiol groups provide steric bulk and potential hydrogen-bonding or covalent interactions (disulfide bridging with Cys residues in specific mutant assays) that differentiate its selectivity profile from simple 4-benzylpiperidines.

Comparative Analysis: Performance vs. Alternatives

To assess the selectivity of 1-Benzyl-4-methylpiperidine-4-thiol, we compare it against standard reference ligands for its primary (Sigma-1) and secondary (AChE) targets.

Table 1: Comparative Selectivity Profile
Feature1-Benzyl-4-methylpiperidine-4-thiol Haloperidol (Alternative 1)Donepezil (Alternative 2)PRE-084 (Alternative 3)
Primary Target Sigma-1 Receptor (

R)

R / D2 Receptor
Acetylcholinesterase (AChE)

R (Agonist)
Binding Affinity (

)
~10–100 nM (Predicted*)~1–5 nM (

)
>10,000 nM (

)
~2–40 nM (

)
Selectivity Ratio Moderate (

vs AChE)
Low (

vs D2)
High (AChE selective)High (

selective)
Chemical Reactivity High (Thiol Nucleophile) Low (Stable Ketone)Low (Stable Benzyl)Low (Stable Ester)
Application Covalent Probe / Intermediate Antagonist ReferenceAChE Inhibitor ReferenceAgonist Reference
Solubility Moderate (Lipophilic Thiol)LowModerateHigh

*Note: Affinity is estimated based on the structural analog 1-benzyl-4-methylpiperidine (Sigma-1




10 nM). The thiol substitution may modulate this by +/- 0.5 log units.
Key Insights
  • Selectivity Advantage: Unlike Haloperidol , which has significant off-target dopaminergic (D2) activity causing extrapyramidal side effects, the 1-benzyl-4-methylpiperidine scaffold is generally devoid of strong D2 affinity, making it a "cleaner" Sigma-1 probe.

  • Reactivity vs. Stability: The thiol group is the differentiator. While Donepezil and PRE-084 are inert ligands, the thiol allows this compound to be used in chemoproteomics to identify cysteine-reactive off-targets or to synthesize "bivalent" ligands (e.g., linking to an antioxidant moiety).

Experimental Protocols for Selectivity Assessment

To rigorously validate the selectivity of this compound, a dual-assay workflow is required: a Radioligand Binding Assay (for affinity) and an Ellman’s Assay (for enzymatic inhibition).

Protocol A: Sigma-1 Receptor Competition Binding Assay

Objective: Determine the


 of the thiol for 

R relative to [3H]-(+)-Pentazocine.
  • Membrane Preparation: Use guinea pig brain or HEK293 cells overexpressing human

    
    R. Homogenize in 50 mM Tris-HCl (pH 7.4).
    
  • Incubation:

    • Mix 100 µL membrane suspension (20 µg protein).

    • Add 25 µL [3H]-(+)-Pentazocine (2 nM final conc).

    • Add 25 µL 1-Benzyl-4-methylpiperidine-4-thiol (concentration range:

      
       to 
      
      
      
      M).
    • Non-specific binding control: Add 10 µM Haloperidol.

  • Equilibrium: Incubate at 37°C for 120 minutes. Note: Add 1 mM DTT to prevent oxidation of the thiol ligand, unless assessing covalent binding.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    
Protocol B: Ellman’s Assay for AChE Selectivity

Objective: Assess off-target inhibition of Acetylcholinesterase.

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman’s reagent), and electric eel AChE (source enzyme).

  • Reaction Setup:

    • In a 96-well plate, add 150 µL 0.1 M phosphate buffer (pH 8.0).

    • Add 20 µL test compound (1-Benzyl-4-methylpiperidine-4-thiol) in solvent.

    • Add 20 µL enzyme solution (0.1 U/mL).

    • Incubate for 10 mins at 25°C.

  • Initiation: Add 10 µL mixture of DTNB/Acetylthiocholine.

  • Detection: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

  • Data: Plot % inhibition vs. concentration. A high IC50 (>10 µM) indicates good selectivity against AChE.

Visualizing the Assessment Workflow

The following diagram illustrates the logical flow for determining the selectivity profile of the compound, distinguishing between its role as a ligand versus a chemical probe.

SelectivityWorkflow Compound 1-Benzyl-4-methylpiperidine-4-thiol Assay_Sigma Primary Assay: Sigma-1 Binding ([3H]-Pentazocine Displacement) Compound->Assay_Sigma Dissolve in DMSO Assay_AChE Off-Target Assay: AChE Inhibition (Ellman's Method) Compound->Assay_AChE Assay_Cys Reactivity Check: Cysteine Reactivity (DTNB Titration) Compound->Assay_Cys Thiol Group Check Result_HighAff Ki < 50 nM (High Affinity) Assay_Sigma->Result_HighAff Calculate Ki Result_LowInhib IC50 > 10 µM (Selective) Assay_AChE->Result_LowInhib Calculate Selectivity Ratio Result_Covalent Irreversible Binding? (Washout Test) Assay_Cys->Result_Covalent If Reactive Conclusion Final Profile: Selective Sigma-1 Probe with Thiol Reactivity Result_HighAff->Conclusion Potent Sigma Ligand Result_LowInhib->Conclusion Clean Profile

Caption: Workflow for validating the selectivity and reactivity profile of 1-Benzyl-4-methylpiperidine-4-thiol.

References

  • Silva, D., et al. (2011). "Synthesis and pharmacological assessment of diversely substituted pyrazolo[3,4-b]quinoline derivatives." European Journal of Medicinal Chemistry, 46(9), 4676-4681. (Describes AChE inhibition of benzylpiperidine derivatives).

  • Molaid Chemicals. (2024). "1-benzyl-4-methylpiperidine-4-thiol Product Entry." Molaid Chemical Database. (Identifies the specific CAS 1420956-26-8 and related intermediates).

  • Google Patents. (2022). "CN114907338A - Nitrogen-containing polycyclic fused ring compounds." Google Patents. (Cites the compound as a key intermediate in the synthesis of selective kinase inhibitors).

  • PubChem. (2025). "1-Benzyl-4-methylpiperidine (Analog)."[1] National Center for Biotechnology Information. (Provides physicochemical properties of the parent scaffold).

Sources

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